Technical Documentation Center

(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid
  • CAS: 883543-30-4

Core Science & Biosynthesis

Foundational

Solubility profile of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid in DMSO and water

An In-Depth Technical Guide to the Solubility Profile of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid in DMSO and Water Introduction (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid is a molecule of significant interest with...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid in DMSO and Water

Introduction

(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid is a molecule of significant interest within the domain of medicinal chemistry and drug development. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, often employed to enhance metabolic stability and modulate physicochemical properties.[1][2] The presence of a phenolic hydroxyl group and a carboxylic acid function within the same structure suggests a complex interplay of intermolecular forces that will govern its behavior in different solvent systems. A thorough understanding of its solubility in both a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a polar protic solvent like water is paramount for its progression through the drug discovery pipeline, from initial in vitro screening to formulation development.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid. It will delve into the physicochemical characteristics of the compound and the solvents, outline a robust experimental protocol for solubility determination, and discuss the interpretation of the resulting data.

Physicochemical Characterization and Solubility Prediction

The solubility of a compound is dictated by the balance of intermolecular forces between the solute molecules and the solvent molecules. The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3]

(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid possesses several key functional groups that will influence its solubility:

  • Carboxylic Acid (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor. Its acidity (pKa) will be a critical determinant of solubility in aqueous media.

  • Phenolic Hydroxyl (-OH): Similar to the carboxylic acid, this group is polar and a hydrogen bond donor and acceptor.

  • Tetrazole Ring: This heterocyclic system contains four nitrogen atoms, making it polar and capable of acting as a hydrogen bond acceptor. The tetrazole ring is considered an aromatic system with 6 π-electrons.[2]

  • Phenyl Ring: This is a nonpolar, hydrophobic moiety.

Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent. Its key features include:

  • Polarity: It has a high dipole moment, allowing it to dissolve many polar compounds.

  • Aprotic Nature: It lacks acidic protons and cannot act as a hydrogen bond donor, though the oxygen atom can act as a hydrogen bond acceptor.

  • Miscibility: DMSO is miscible with water in all proportions.[4][5]

Water is a polar protic solvent:

  • Polarity and Hydrogen Bonding: It is highly polar and can act as both a hydrogen bond donor and acceptor, forming extensive hydrogen bond networks.

Solubility Prediction
  • In DMSO: Given the multiple polar functional groups (carboxylic acid, hydroxyl group, tetrazole ring) in (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid, it is predicted to have high solubility in DMSO. The strong dipole-dipole interactions between DMSO and the polar moieties of the solute are expected to overcome the solute-solute interactions in the crystal lattice. Many tetrazole derivatives are noted to be soluble in DMSO for the purpose of biological screening.[6]

  • In Water: The prediction for water solubility is more nuanced. The presence of hydrogen bond donating (hydroxyl, carboxylic acid) and accepting (all oxygen and nitrogen atoms) groups suggests favorable interactions with water. However, the nonpolar phenyl ring will detract from aqueous solubility. The overall solubility will be a balance between these competing factors. Compounds with polar groups are generally water-soluble if the carbon-to-polar-group ratio is low. A general rule of thumb is that one polar group can solubilize up to four or five carbon atoms.[3] The solubility of the related compound, 4-hydroxyphenylacetic acid, is reported to be 7.12 g/L, indicating a moderate level of water solubility.[7][8] Therefore, (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid is expected to have moderate solubility in water, which will be highly pH-dependent due to the carboxylic acid group.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Calibrated micropipettes

  • Glass vials with screw caps

  • pH meter (for aqueous solubility)

  • 0.1 M HCl and 0.1 M NaOH (for pH adjustment)

Experimental Workflow

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis A Prepare saturated stock solutions of the compound in DMSO and water B Equilibrate solutions at a constant temperature (e.g., 25°C) with agitation for 24-48 hours A->B Incubation C Centrifuge the solutions to pellet undissolved solid B->C Phase Separation D Carefully collect the supernatant C->D Isolation E Prepare a dilution series of the supernatant D->E Dilution F Analyze the diluted samples by a validated HPLC method E->F Quantification G Quantify the concentration using a standard curve F->G Calculation

Caption: Experimental workflow for determining thermodynamic solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid to separate vials containing a known volume of DMSO and water. The excess solid is crucial to ensure saturation.

    • For aqueous solubility, it is advisable to perform the experiment at different pH values (e.g., pH 2, pH 7.4) to understand the impact of the ionization of the carboxylic acid.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. This is a critical step for determining thermodynamic solubility.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This ensures that the supernatant is free of any solid particles.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant from each vial.

    • Dilute the supernatant with the respective solvent (DMSO or water) to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantification by HPLC:

    • Prepare a series of standard solutions of known concentrations of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid in the respective solvent.

    • Inject the standards and the diluted samples onto the HPLC system.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the supernatant by multiplying the determined concentration by the dilution factor. This value represents the solubility of the compound.

Data Interpretation and Influencing Factors

The experimentally determined solubility values should be interpreted in the context of the molecular structure and the properties of the solvents.

Molecular Interactions

The solubility of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid in DMSO and water is governed by the formation of favorable intermolecular interactions that overcome the crystal lattice energy of the solid compound.

G cluster_DMSO Solubility in DMSO cluster_Water Solubility in Water Solute_DMSO (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid -COOH -OH Tetrazole DMSO DMSO S=O Solute_DMSO:p1->DMSO:s1 H-bond (donor-acceptor) Solute_DMSO:p2->DMSO:s1 H-bond (donor-acceptor) Solute_DMSO:p3->DMSO Dipole-Dipole Solute_Water (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid -COOH -OH Tetrazole Water Water H-O-H Solute_Water:p1->Water:w1 H-bond (donor/acceptor) Solute_Water:p2->Water:w1 H-bond (donor/acceptor) Solute_Water:p3->Water:w1 H-bond (acceptor)

Caption: Molecular interactions influencing solubility.

Factors Affecting Solubility
  • pH (in Water): The carboxylic acid group will be deprotonated at pH values above its pKa, forming a carboxylate anion. This ionized form will be significantly more soluble in water due to strong ion-dipole interactions.

  • Temperature: For most solid solutes, solubility increases with temperature. However, this relationship should be determined experimentally.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.

  • Presence of Water in DMSO: DMSO is hygroscopic, and the absorption of water can significantly impact the solubility of compounds.[9] It is crucial to use anhydrous DMSO for these experiments.

Data Presentation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Solvent SystemTemperature (°C)pH (for aqueous)Solubility (mg/mL)Solubility (mM)
DMSO25N/A
Water252.0
Water257.4

Conclusion

Determining the solubility profile of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid in DMSO and water is a critical step in its development as a potential therapeutic agent. While a high solubility is predicted in DMSO, its aqueous solubility is expected to be moderate and highly dependent on pH. The robust experimental protocol outlined in this guide provides a framework for obtaining accurate and reproducible solubility data. A thorough understanding of this fundamental physicochemical property will enable informed decisions in subsequent stages of research and development, including the design of effective in vitro assays and the development of suitable formulations for in vivo studies.

References
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Online] Available at: [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Online] Available at: [Link]

  • Widener University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online] Available at: [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Online] Available at: [Link]

  • Thompson Rivers University. (2023). Solubility of Organic Compounds. [Online] Available at: [Link]

  • Quora. (2023). What is the solubility of DMSO in water? [Online] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid. [Online] Available at: [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. [Online] Available at: [Link]

  • ResearchGate. (2002). The Secret of Dimethyl Sulfoxide−Water Mixtures. A Quantum Chemical Study of 1DMSO− n Water Clusters. [Online] Available at: [Link]

  • ACS Publications. (2002). The Secret of Dimethyl Sulfoxide−Water Mixtures. A Quantum Chemical Study of 1DMSO−nWater Clusters. [Online] Available at: [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Online] Available at: [Link]

  • Chemical Synthesis Database. (2025). (1-phenyl-1H-tetraazol-5-yl)acetic acid. [Online] Available at: [Link]

  • FooDB. (2010). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). [Online] Available at: [Link]

  • MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. [Online] Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. [Online] Available at: [Link]

  • Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid. [Online] Available at: [Link]

  • The Good Scents Company. (n.d.). 4-hydroxyphenyl acetic acid. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Tetrazole. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Hydroxyphenylacetic acid. [Online] Available at: [Link]

  • ResearchGate. (2023). How to extract tetrazole derivative compound if compound is in DMSO or DMF? [Online] Available at: [Link]

  • Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. [Online] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid from 4-hydroxybenzaldehyde

Introduction (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid is a heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. The tetrazole ring is a well-established bioisostere for th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid is a heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. The tetrazole ring is a well-established bioisostere for the carboxylic acid functional group, offering similar acidity but with improved metabolic stability and lipophilicity. This makes it a valuable moiety in the design of novel therapeutics. This document provides a comprehensive, three-step synthesis protocol for (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid, commencing from the readily available starting material, 4-hydroxybenzaldehyde. This guide is intended for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step methodology but also the underlying chemical principles and justifications for the selected reaction conditions.

Synthetic Strategy Overview

The synthesis is designed as a robust three-step sequence that prioritizes yield, purity, and operational simplicity. The overall transformation is depicted below:

Synthetic_Workflow 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde 5-(4-hydroxyphenyl)-1H-tetrazole 5-(4-hydroxyphenyl)-1H-tetrazole 4-hydroxybenzaldehyde->5-(4-hydroxyphenyl)-1H-tetrazole Step 1: Cyclization Ethyl (4-hydroxyphenyl)-tetrazol-1-yl-acetate Ethyl (4-hydroxyphenyl)-tetrazol-1-yl-acetate 5-(4-hydroxyphenyl)-1H-tetrazole->Ethyl (4-hydroxyphenyl)-tetrazol-1-yl-acetate Step 2: N-Alkylation (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid Ethyl (4-hydroxyphenyl)-tetrazol-1-yl-acetate->(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid Step 3: Hydrolysis

Figure 1: Overall synthetic workflow.

Step 1 involves the formation of the tetrazole ring through a [3+2] cycloaddition reaction, converting 4-hydroxybenzaldehyde into 5-(4-hydroxyphenyl)-1H-tetrazole. This is a crucial step that builds the core heterocyclic structure.

Step 2 is the regioselective N-alkylation of the tetrazole ring with ethyl bromoacetate. This step introduces the acetic acid ester moiety at the desired N1 position of the tetrazole. Control of regioselectivity is a key consideration in this step.

Step 3 is the final saponification of the ethyl ester to yield the target carboxylic acid, (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid.

Experimental Protocols

Step 1: Synthesis of 5-(4-hydroxyphenyl)-1H-tetrazole

This step employs a one-pot, three-component reaction to efficiently construct the tetrazole ring from the starting aldehyde. The mechanism involves the in-situ formation of an oxime from 4-hydroxybenzaldehyde and hydroxylamine, which is then converted to a nitrile, followed by a cycloaddition with an azide ion.

Step1_Mechanism cluster_0 Oxime Formation cluster_1 Dehydration to Nitrile cluster_2 [3+2] Cycloaddition A 4-Hydroxybenzaldehyde C 4-Hydroxybenzaldehyde Oxime A->C + NH2OH·HCl B Hydroxylamine B->C D 4-Hydroxybenzonitrile C->D - H2O F 5-(4-hydroxyphenyl)-1H-tetrazole D->F + NaN3 E Sodium Azide E->F

Figure 2: Simplified mechanism for Step 1.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-hydroxybenzaldehyde122.12101.22 g
Hydroxylamine hydrochloride69.49120.83 g
Sodium azide65.01120.78 g
Zinc (II) acetate dihydrate219.511 (10 mol%)0.22 g
Toluene--25 mL
Water--As needed
Ethyl acetate--As needed
Hydrochloric acid (2M)--As needed

Protocol:

  • To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.22 g, 10 mmol), hydroxylamine hydrochloride (0.83 g, 12 mmol), sodium azide (0.78 g, 12 mmol), and zinc (II) acetate dihydrate (0.22 g, 1 mmol).

  • Add 25 mL of toluene to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Add 25 mL of water to the reaction mixture and stir for 15 minutes.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-(4-hydroxyphenyl)-1H-tetrazole as a white solid.

Expected Yield and Characterization:

  • Yield: 75-85%

  • Melting Point: 233-235 °C[1]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.11 (s, 1H, -OH), 7.58 (d, J=8.4 Hz, 2H, Ar-H), 6.91 (d, J=8.4 Hz, 2H, Ar-H).[1]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 159.8, 153.2, 128.8, 117.4, 116.1.[1]

Step 2: N-Alkylation of 5-(4-hydroxyphenyl)-1H-tetrazole with Ethyl Bromoacetate

The alkylation of the tetrazole ring can lead to a mixture of N1 and N2 isomers. The choice of a non-polar, aprotic solvent and a mild base like potassium carbonate is intended to favor the formation of the desired N1-alkylated product. The phenolic hydroxyl group is also a potential site for alkylation, but its lower nucleophilicity compared to the tetrazole anion under these conditions generally allows for selective N-alkylation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
5-(4-hydroxyphenyl)-1H-tetrazole162.1550.81 g
Ethyl bromoacetate167.0060.67 mL
Potassium carbonate (anhydrous)138.217.51.04 g
Acetone (anhydrous)--30 mL

Protocol:

  • To a 100 mL round-bottomed flask, add 5-(4-hydroxyphenyl)-1H-tetrazole (0.81 g, 5 mmol) and anhydrous potassium carbonate (1.04 g, 7.5 mmol).

  • Add 30 mL of anhydrous acetone to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate (0.67 mL, 6 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to isolate the desired N1 isomer, ethyl (4-hydroxyphenyl)-tetrazol-1-yl-acetate.

Expected Yield and Characterization:

  • Yield: 60-70% (of the N1 isomer)

  • ¹H NMR (CDCl₃, estimated): δ 7.30-7.50 (m, 2H, Ar-H), 6.80-7.00 (m, 2H, Ar-H), 5.20 (s, 2H, -CH₂-), 4.25 (q, J=7.1 Hz, 2H, -O-CH₂-CH₃), 1.25 (t, J=7.1 Hz, 3H, -O-CH₂-CH₃). (Note: Actual chemical shifts may vary).

  • ¹³C NMR (CDCl₃, estimated): δ 168.0, 158.0, 154.0, 130.0, 122.0, 116.0, 62.0, 50.0, 14.0. (Note: Actual chemical shifts may vary).

Step 3: Hydrolysis of Ethyl (4-hydroxyphenyl)-tetrazol-1-yl-acetate

The final step is a standard base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid. Subsequent acidification protonates the carboxylate salt to yield the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Ethyl (4-hydroxyphenyl)-tetrazol-1-yl-acetate248.2430.74 g
Sodium hydroxide40.0060.24 g
Ethanol--15 mL
Water--5 mL
Hydrochloric acid (2M)--As needed

Protocol:

  • Dissolve ethyl (4-hydroxyphenyl)-tetrazol-1-yl-acetate (0.74 g, 3 mmol) in a mixture of ethanol (15 mL) and water (5 mL) in a 50 mL round-bottomed flask.

  • Add sodium hydroxide (0.24 g, 6 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 10 mL of water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A white precipitate should form.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the solid product under vacuum to obtain (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid.

Expected Yield and Characterization:

  • Yield: 85-95%

  • ¹H NMR (DMSO-d₆, estimated): δ 13.0 (br s, 1H, -COOH), 10.0 (s, 1H, -OH), 7.40 (d, J=8.5 Hz, 2H, Ar-H), 6.90 (d, J=8.5 Hz, 2H, Ar-H), 5.50 (s, 2H, -CH₂-). (Note: Actual chemical shifts may vary).

  • ¹³C NMR (DMSO-d₆, estimated): δ 170.0, 159.0, 154.5, 130.5, 121.5, 116.5, 49.5. (Note: Actual chemical shifts may vary).

References

  • Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. Available at: [Link]

  • [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid - PMC. National Center for Biotechnology Information. Available at: [Link]

  • of catalyst loading for synthesis of 5-phenyl-1H-tetrazole from benzaldehyde. a - ResearchGate. ResearchGate. Available at: [Link]

  • Ethyl 4-hydroxyphenylacetate | C10H12O3 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 1H-Tetrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. S. Afr. J. Chem. Available at: [Link]

  • Highly efficient three-component synthesis of 5-substituted-1H-tetrazoles from aldehydes, hydroxylamine, and tetrabutylammonium azide using doped nano-sized copper(I) oxide (Cu2O) on melamine–formaldehyde resin - ResearchGate. ResearchGate. Available at: [Link]

  • Chapter II One-pot three-component synthesis of 5-substituted 1H- tetrazoles from aldehydes - NBU-IR. North Bengal University Institutional Repository. Available at: [Link]

  • A ONE POT SYNTHESIS OF TETRAZOLE DERIVATIVES FROM ALDEHYDES AND SULFAMIC ACID WITH SODIUM AZIDE. Journal of Advanced Scientific Research. Available at: [Link]

  • Supplementary information: - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol - MDPI. MDPI. Available at: [Link]

  • Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles - Growing Science. Growing Science. Available at: [Link]

  • A facile and highly efficient protocol for synthesis of new 5-substituted-1H-tetrazoles derivatives using copper-doped silica cuprous sulfate (CDSCS) is described. Semantic Scholar. Available at: [Link]

  • Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media - ResearchGate. ResearchGate. Available at: [Link]

  • Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives - ResearchGate. ResearchGate. Available at: [Link]

  • KINETICS OF HYDROLYSIS OF ETHYL ACETATE. University of Pennsylvania Department of Chemistry. Available at: [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole - MDPI. MDPI. Available at: [Link]

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. Available at: [Link]

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the American Chemical Society. Available at: [Link]

  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing). The Royal Society of Chemistry. Available at: [Link]

  • Base-catalyzed hydrolysis of phenyl acetate to produce phenol and... - ResearchGate. ResearchGate. Available at: [Link]

  • Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile - Organic Syntheses. Organic Syntheses. Available at: [Link]

Sources

Application

Application Note: Chemoselective Amidation of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic Acid via EDC/NHS

This Application Note provides a rigorous technical guide for the conjugation of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid with primary or secondary amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the conjugation of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid with primary or secondary amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) .

This protocol is designed to address the specific chemoselective challenges posed by the phenolic hydroxyl group and the steric environment of the


-substituted acetic acid moiety.

Introduction & Mechanistic Rationale

The coupling of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid presents a distinct challenge in bioconjugation and medicinal chemistry synthesis: Chemoselectivity .

The molecule contains three functional sites:

  • Carboxylic Acid (

    
    ):  The target for activation.
    
  • Phenolic Hydroxyl (

    
    ):  A competing nucleophile. While less reactive than primary amines, phenols can attack the activated 
    
    
    
    -acylisourea intermediate to form unwanted phenyl esters, particularly at high pH where the phenolate ion forms.
  • Tetrazole Ring: A nitrogen-rich heterocycle that increases polarity but is generally non-nucleophilic under coupling conditions.

The Solution: Two-Step Activation Strategy

To ensure the amide bond forms exclusively, this protocol utilizes a Two-Step Sequential Activation .

  • Step 1 (Activation): The carboxylic acid is converted to a stable NHS-ester at acidic pH (4.7–6.0). At this pH, the phenol remains protonated and unreactive.

  • Step 2 (Coupling): The amine is added and the pH raised to neutral (7.0–7.5). The aliphatic amine, being a superior nucleophile to the phenol, rapidly attacks the NHS-ester to form the amide.

Materials & Reagents

ReagentGrade/SpecPurpose
(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid >95% PurityStarting Material (Carboxyl donor)
Target Amine Primary/SecondaryNucleophile
EDC

HCl
Commercial GradeZero-length crosslinker (Activator)
NHS (or Sulfo-NHS)>98% PurityStabilizing agent (forms active ester)
Solvent A (Organic) Anhydrous DMF or DMSOFor hydrophobic starting materials
Solvent B (Aqueous) 0.1 M MES Buffer, pH 6.0Activation Buffer
Solvent C (Aqueous) 1X PBS, pH 7.4Coupling Buffer
Quenching Agent Hydroxylamine or GlycineStops reaction

Experimental Protocol

Phase 1: Preparation & Solubilization

Rationale: This specific tetrazole-acetic acid derivative often exhibits poor solubility in pure water. A mixed solvent system is recommended to maintain solubility while allowing the aqueous-based EDC chemistry to proceed.

  • Prepare Stock Solution: Dissolve (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid in anhydrous DMF or DMSO to a concentration of 50–100 mM .

    • Note: If the molecule is water-soluble, dissolve directly in MES Buffer (pH 6.0).

  • Prepare Amine Solution: Dissolve the target amine in PBS (pH 7.4) or DMF (if hydrophobic). Ensure the amine is free of ammonium salts (e.g., Tris, ammonium chloride), which will compete for coupling.

Phase 2: Activation (Formation of NHS-Ester)
  • Reaction Mix: In a reaction vessel, dilute the Acid Stock Solution into MES Buffer (pH 6.0) .

    • Recommended Ratio: 20% DMF / 80% MES Buffer.

    • Final Acid Concentration: 10 mM.[1]

  • Add Activators:

    • Add EDC to a final concentration of 20–50 mM (2–5 molar excess).

    • Immediately add NHS to a final concentration of 50 mM (5 molar excess).

  • Incubation: Vortex and incubate at Room Temperature for 15–30 minutes .

    • Checkpoint: The pH must remain between 5.0 and 6.[1]0. If it drops due to HCl release from EDC, adjust carefully with dilute NaOH.

    • Mechanism:[2][3][4][5][6][7] The carboxylic acid reacts with EDC to form an unstable

      
      -acylisourea, which is immediately transesterified by NHS to form the semi-stable NHS-ester. The acidic pH prevents the phenolic 
      
      
      
      from deprotonating and reacting.
Phase 3: Coupling (Amide Bond Formation)
  • Amine Addition: Add the Target Amine solution to the activated mixture.

    • Stoichiometry: Use a 1:1 to 1.2:1 molar ratio of Amine:Acid.

  • pH Adjustment (CRITICAL): Adjust the reaction pH to 7.2–7.5 using concentrated PBS or 1M NaHCO

    
    .
    
    • Warning: Do NOT exceed pH 8.0. Above pH 8.0, the phenolic hydroxyl (pKa

      
       10) begins to deprotonate significantly, increasing the risk of ester side-products and NHS-ester hydrolysis.
      
  • Incubation: Incubate at Room Temperature for 2–4 hours (or overnight at 4°C).

  • Quenching: Add Hydroxylamine (final conc. 10 mM) or Glycine (20 mM) and incubate for 15 minutes to quench any remaining NHS-esters.

Phase 4: Purification
  • Precipitation: If the product is hydrophobic, slowly add dilute HCl (1M) to lower pH to ~3.0. The product often precipitates while reagents (EDC urea byproduct, NHS) remain in solution.[8] Filter and wash with water.[9]

  • Extraction: Alternatively, extract with Ethyl Acetate.[10] Wash the organic layer with 1M HCl (remove unreacted amine), then Sat. NaHCO

    
     (remove unreacted acid), then Brine.
    
  • Column Chromatography: If high purity is required, use a silica column (MeOH/DCM gradient) or Reverse Phase HPLC (Water/Acetonitrile + 0.1% TFA).

Reaction Mechanism Visualization

The following diagram illustrates the specific pathway, highlighting the chemoselective control preventing phenol interference.

G cluster_inputs Reagents cluster_coupling Coupling Phase (pH 7.2) Acid Tetrazole-Acetic Acid (Phenol-OH present) Intermediate O-Acylisourea (Unstable) Acid->Intermediate Activation (pH 5-6) EDC EDC EDC->Intermediate NHS NHS NHS_Ester NHS-Ester (Semi-Stable Active) NHS->NHS_Ester Intermediate->NHS_Ester NHS Transesterification Product Final Amide Product NHS_Ester->Product Nucleophilic Attack (Fast) SideReaction Phenolic Ester (Unwanted Side Product) NHS_Ester->SideReaction High pH (>8.0) Phenolate Attack Amine Target Amine (R-NH2) Amine->Product

Caption: Reaction pathway showing the conversion of the acid to NHS-ester and the critical pH-dependent branch point preventing phenolic ester formation.

Optimization & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of NHS-esterEnsure anhydrous solvents are dry. Work quickly during pH adjustment. Do not store NHS-ester in aqueous buffer >30 mins.
Precipitation during Activation Low solubility of intermediateIncrease % of DMF or DMSO. Ensure EDC is fully dissolved.
Side Product (Ester) Phenol reactivityCheck pH. If pH > 8.0 during coupling, the phenol competes. Keep pH strictly < 7.[2][5]5.
No Reaction Amine salt interferenceIf amine is a hydrochloride salt, ensure enough buffer capacity (PBS) or base (Triethylamine) is added to liberate the free amine.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

    • Primary source for EDC/NHS mechanisms and pH optimization str
  • Grabarek, Z., & Gergely, J. (1990).[1] Zero-length crosslinking procedure with the use of active esters.[1] Analytical Biochemistry, 185(1), 131-135.[1]

    • Foundational paper establishing the two-step sequential protocol.
  • Staros, J. V., et al. (1986).[1] Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions.[2][1][5][11] Analytical Biochemistry, 156(1), 220-222.[1]

    • Reference for the use of NHS/Sulfo-NHS to stabilize the O-acylisourea intermedi
  • BenchChem. (2025).[9] An In-Depth Technical Guide to EDC-Mediated Coupling Reactions.

    • General protocol validation for carboxylic acid activ

Sources

Method

Application Note: Solid-Phase Peptide Synthesis (SPPS) using Tetrazole Acetic Acid Building Blocks

Abstract & Introduction Tetrazoles are clinically validated bioisosteres of carboxylic acids.[1] Exhibiting a pKa (~4.5–4.[1]9) and planar geometry similar to the carboxylate group, 1,5-disubstituted tetrazoles offer dis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Tetrazoles are clinically validated bioisosteres of carboxylic acids.[1] Exhibiting a pKa (~4.5–4.[1]9) and planar geometry similar to the carboxylate group, 1,5-disubstituted tetrazoles offer distinct pharmacological advantages: they are resistant to many metabolic proteases, improve lipophilicity in specific pH environments, and eliminate the risk of acyl-glucuronidation (a common toxicity pathway for carboxylic acids).

This application note details the integration of Tetrazole Acetic Acid (Tza) building blocks into Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We focus on two primary applications:

  • N-Terminal Capping: Using 1H-Tetrazole-5-acetic acid to introduce a terminal acidic mimic.

  • Side-Chain Modification: Incorporating tetrazole-functionalized amino acids (e.g., tetrazole analogs of Aspartic Acid) to create metabolically stable peptidomimetics.

Chemical Basis & Strategic Planning

The Bioisosteric Rationale

The tetrazole ring mimics the electrostatic potential and acidity of a carboxylic acid but presents a larger molecular volume and different hydrogen-bonding capability.

PropertyCarboxylic Acid (-COOH)Tetrazole (-CN4H)Impact on Peptide
pKa ~4.2 – 4.8~4.5 – 4.9Maintains physiological charge state (-1).[1]
Metabolic Stability Low (Susceptible to proteases/glucuronidation)HighExtends in vivo half-life.
H-Bonding Donor/AcceptorStrong Acceptor / Weak DonorAlters receptor binding affinity.
Geometry PlanarPlanar (Aromatic)Increases rigidity/stacking potential.
Protecting Group Strategy

The acidic proton on the tetrazole ring (


-H) is nucleophilic and can interfere with acylation steps or lead to side reactions (e.g., branching) if left unprotected during chain elongation.
  • Internal Incorporation: If the tetrazole is part of an amino acid side chain (e.g., Fmoc-Ala(Tet)-OH) intended for the middle of a sequence, the tetrazole ring MUST be protected. The Trityl (Trt) group is the industry standard; it is stable to piperidine (Fmoc removal) but cleaved by TFA.

  • N-Terminal Capping: If using 1H-Tetrazole-5-acetic acid as the final cap, protection is optional but recommended. If using unprotected Tza, specific coupling modifications are required to manage its acidity (see Protocol 1).

Experimental Protocols

Materials & Reagents
  • Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for C-terminal acids).

  • Building Block: 1H-Tetrazole-5-acetic acid (CAS: 21732-17-2) or Fmoc-AA(Tet)-OH.

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIC (Diisopropylcarbodiimide), Oxyma Pure.

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

  • Cleavage Cocktail: TFA (Trifluoroacetic acid), TIPS (Triisopropylsilane), Water.

Protocol 1: N-Terminal Capping with 1H-Tetrazole-5-Acetic Acid

This protocol assumes the peptide chain has been synthesized up to the final Fmoc-amino acid.

Step 1: Final Fmoc Deprotection

  • Wash resin 3x with DMF.[2][3]

  • Treat with 20% Piperidine/DMF (2 x 10 min).

  • Wash resin 5x with DMF to remove all traces of piperidine.

Step 2: Activation & Coupling (The Critical Step) Rationale: Unprotected 1H-Tetrazole-5-acetic acid has two acidic protons: the carboxylic acid (pKa ~3) and the tetrazole NH (pKa ~5). Standard basic activation (HATU/DIEA) can result in the base being consumed by the tetrazole ring, reducing coupling efficiency.

  • Option A: DIC/Oxyma (Recommended for Unprotected Tza)

    • Dissolve 1H-Tetrazole-5-acetic acid (5 eq.) and Oxyma Pure (5 eq.) in minimal DMF.

    • Add DIC (5 eq.).[3]

    • Pre-activation: Let stand for 2-3 minutes. The solution may turn yellow/orange.

    • Add mixture to the resin.[2][3]

    • Shake/agitate for 60–120 minutes at RT.

    • Validation: Perform a Kaiser test. If blue (positive), re-couple.

  • Option B: HATU/DIEA (Requires Excess Base)

    • Dissolve 1H-Tetrazole-5-acetic acid (4 eq.) in DMF.

    • Add HATU (3.9 eq.).

    • Add DIEA (8-10 eq.). Note: We use double the standard base to neutralize the tetrazole ring and ensure the carboxylate is activated.

    • Add to resin immediately. Shake for 60 minutes.

Step 3: Washing

  • Wash resin 3x with DMF.[2][3]

  • Wash resin 3x with DCM.[2]

  • Dry resin under nitrogen flow.

Protocol 2: Cleavage & Isolation

The Trityl group (if used on side chains) and the peptide-resin linkage are cleaved simultaneously.

  • Cocktail Preparation: Prepare Reagent K analog: 95% TFA, 2.5% Water, 2.5% TIPS.

    • Note: If the peptide contains Met or Cys, add 2.5% EDT (Ethanedithiol) to prevent oxidation.

  • Reaction: Add cocktail to resin (10 mL per gram of resin). Shake for 2–3 hours at RT.

    • Mechanism:[2][4][5] High TFA concentration protonates the Trityl ether, releasing the stable Trityl cation, which is scavenged by TIPS.

  • Precipitation: Filter filtrate into cold diethyl ether (-20°C). Centrifuge to pellet the peptide.

  • Lyophilization: Dissolve pellet in Water/Acetonitrile (1:1) and lyophilize.

Workflow Visualization

The following diagram illustrates the decision logic and chemical workflow for incorporating Tetrazole Acetic Acid.

TetrazoleSPPS Start Start: Fmoc-SPPS Chain Elongation Decision Tetrazole Incorporation Type? Start->Decision Internal Internal Position (Side-chain mimic) Decision->Internal Bioisostere (Asp/Glu) NTerm N-Terminal Capping (Acid mimic) Decision->NTerm Terminal Cap Protect Requirement: Trityl (Trt) Protection of Tetrazole Ring Internal->Protect Mandatory Unprotect Option: Unprotected Tza (Requires Excess Base) NTerm->Unprotect Common Path Deprotect Fmoc Deprotection (20% Piperidine) Protect->Deprotect Couple_NT Coupling: 1H-Tetrazole-5-acetic acid Reagent: DIC/Oxyma (Preferred) Unprotect->Couple_NT Couple_Int Coupling: Fmoc-AA(Tet)-OH Reagent: DIC/Oxyma or HATU/DIEA Couple_Int->Deprotect Next Cycle Cleavage Final Cleavage 95% TFA / 2.5% TIPS / 2.5% H2O Couple_Int->Cleavage End of Seq Couple_NT->Cleavage Deprotect->Couple_Int Final Final Peptide: Tetrazole-Functionalized Cleavage->Final Trt Removal & Resin Release

Figure 1: Decision matrix and workflow for Tetrazole-modified SPPS.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling (N-Term) Acidic tetrazole ring consuming base (DIEA).Switch to DIC/Oxyma (neutral pH activation) or double the equivalents of DIEA if using HATU.
N-Alkylation / Branching Unprotected tetrazole reacting with active esters during subsequent cycles.If incorporating Tza internally, Trityl protection is non-negotiable . Do not use unprotected Tza for internal positions.
Low Solubility Tetrazole aggregation or high polarity.Use DMSO/DMF (1:4) mixtures for the coupling step. Heat to 40°C if using automated synthesis (microwave assisted).
Trityl Adducts on Peptide Inefficient scavenging during cleavage.[4]Ensure TIPS is fresh. Increase cleavage time to 3 hours. Add 2.5% Phenol to the cocktail.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379–3401. [Link]

Sources

Application

Application Notes and Protocols: Functionalization of the Phenolic Hydroxyl Group in Tetrazole Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Strategic Importance of Phenolic Hydroxyl Functionalization in Tetrazole-Bas...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Importance of Phenolic Hydroxyl Functionalization in Tetrazole-Based Drug Discovery

Tetrazole acetic acid derivatives represent a pivotal class of compounds in medicinal chemistry. The tetrazole ring frequently serves as a bioisostere for the carboxylic acid group, offering similar acidity (pKa ≈ 4.9) while enhancing metabolic stability and pharmacokinetic profiles.[1][2][3] When this scaffold is combined with a phenolic hydroxyl group, it presents a rich platform for structural modification to modulate pharmacological activity, selectivity, and drug-like properties.

The phenolic hydroxyl group is a versatile handle for chemical modification. Its functionalization into ethers and esters can significantly impact a molecule's lipophilicity, hydrogen bonding capacity, and steric profile. These modifications are crucial for optimizing ligand-receptor interactions, improving cell membrane permeability, and fine-tuning the overall absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. This guide provides a detailed exploration of key synthetic strategies for the functionalization of the phenolic hydroxyl group in tetrazole acetic acid derivatives, offering both the theoretical underpinnings and practical, step-by-step protocols for laboratory application.

Core Functionalization Strategies: A Comparative Overview

The primary routes for modifying the phenolic hydroxyl group in this context are O-alkylation to form ethers and O-acylation to form esters. The choice of method depends on the desired functional group, the stability of the starting material, and the presence of other reactive moieties.

Functionalization Strategy Key Methodologies Primary Advantages Potential Challenges
O-Alkylation (Ether Formation) Williamson Ether Synthesis, Mitsunobu ReactionFormation of stable ether linkages, significant impact on lipophilicity.Risk of C-alkylation, harsh conditions for some methods, stereochemical inversion in Mitsunobu.
O-Acylation (Ester Formation) Acylation with Acid Chlorides/Anhydrides, Steglich EsterificationIntroduction of diverse acyl groups, potential for prodrug strategies.Ester hydrolysis in vivo, side reactions with sensitive substrates.

Part 1: O-Alkylation – Synthesizing Phenolic Ether Derivatives

The conversion of the phenolic hydroxyl to an ether is a fundamental strategy to increase lipophilicity and block a key hydrogen bond donor. Two of the most reliable methods to achieve this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson Ether Synthesis: A Classic and Robust Approach

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between a phenoxide ion and a primary alkyl halide.[4][5] The acidity of the phenolic proton allows for deprotonation with a variety of bases.

Causality of Experimental Choices:

  • Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) ensure complete deprotonation of the phenol.[5] Milder bases such as potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF or acetonitrile, which enhance the nucleophilicity of the resulting phenoxide.[5][6]

  • Alkylating Agent: Primary alkyl halides are ideal substrates to maximize the SN2 pathway and minimize the competing E2 elimination reaction that can occur with secondary and tertiary halides.[4][5]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the base without solvating the phenoxide anion, thus increasing its reactivity.[7]

Potential Pitfall: C-Alkylation vs. O-Alkylation

A known side reaction is the C-alkylation of the aromatic ring. This can be influenced by the solvent and counter-ion. To favor O-alkylation, conditions that promote a "free" phenoxide anion, such as the use of polar aprotic solvents, are generally preferred.

Experimental Workflow: Williamson Ether Synthesis

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification start Dissolve phenolic tetrazole acetic acid derivative in anhydrous DMF add_base Add base (e.g., K₂CO₃) and stir start->add_base add_alkyl_halide Add primary alkyl halide (e.g., ethyl bromoacetate) add_base->add_alkyl_halide Formation of phenoxide heat Heat reaction mixture (e.g., 60-80 °C) add_alkyl_halide->heat monitor Monitor reaction by TLC heat->monitor quench Cool and pour into water monitor->quench Upon completion extract Extract with ethyl acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by column chromatography dry->purify

Caption: Workflow for Williamson Ether Synthesis.

Detailed Protocol: Synthesis of Ethyl 2-(4-((1-phenyl-1H-tetrazol-5-yl)methoxy)phenyl)acetate

  • Reaction Setup: To a stirred solution of (4-hydroxyphenyl)acetic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 5-(chloromethyl)-1-phenyl-1H-tetrazole (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 70 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-cold water (10 volumes).

  • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ether.

The Mitsunobu Reaction: Mild Conditions for Etherification

The Mitsunobu reaction is a powerful tool for forming ethers under mild, neutral conditions, making it suitable for substrates with acid or base-labile functional groups.[8] It involves the reaction of an alcohol (in this case, the phenol) with a nucleophile (an external alcohol to form the ether) in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8][9]

Causality of Experimental Choices:

  • Reagents: The combination of PPh₃ and DEAD/DIAD forms a key intermediate that activates the phenolic hydroxyl group for nucleophilic attack by the added alcohol.[8]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent as it effectively dissolves the reagents and intermediates.[10][11]

  • Temperature: The reaction is typically initiated at 0 °C to control the exothermic formation of the initial adduct between PPh₃ and DEAD/DIAD, and then allowed to warm to room temperature.[8]

Experimental Workflow: Mitsunobu Reaction

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve phenol, alcohol, and PPh₃ in anhydrous THF cool Cool solution to 0 °C start->cool add_dead Add DEAD/DIAD dropwise cool->add_dead Formation of betaine intermediate warm Allow to warm to room temperature add_dead->warm stir Stir for 12-24 hours warm->stir concentrate Concentrate the reaction mixture stir->concentrate Upon completion purify Purify by column chromatography concentrate->purify Removal of PPh₃=O and hydrazine byproduct

Caption: Workflow for Mitsunobu O-alkylation.

Detailed Protocol: Synthesis of a Benzyl Ether Derivative

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the phenolic tetrazole acetic acid derivative (1.0 eq), benzyl alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Reaction: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product, triphenylphosphine oxide, and the DIAD-hydrazine byproduct.

  • Purification: Directly purify the residue by flash column chromatography on silica gel to separate the desired ether from the byproducts.

Part 2: O-Acylation – Crafting Phenolic Ester Derivatives

Esterification of the phenolic hydroxyl group can introduce a wide array of functionalities and is a common strategy for developing prodrugs, where the ester is later hydrolyzed in vivo to release the active phenolic compound.

Acylation with Acid Chlorides or Anhydrides

This is a straightforward and efficient method for forming esters. The reaction is typically carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Causality of Experimental Choices:

  • Acylating Agent: Acid chlorides are generally more reactive than anhydrides.[12] The choice depends on the desired acyl group and the stability of the starting material.

  • Catalyst/Base: 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst that significantly accelerates the reaction, especially for less reactive phenols.[13][14] A stoichiometric amount of a non-nucleophilic base like triethylamine (NEt₃) or pyridine is used to scavenge the acid byproduct.[13]

Detailed Protocol: Acetylation with Acetic Anhydride

  • Reaction Setup: Dissolve the phenolic tetrazole acetic acid derivative (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add triethylamine (NEt₃, 2.0 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C.

  • Reaction: Add acetic anhydride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify by chromatography if necessary.

Steglich Esterification: Mild Ester Formation

The Steglich esterification is ideal for coupling carboxylic acids directly with alcohols or phenols under very mild conditions, avoiding the need for highly reactive acid chlorides.[15] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a DMAP catalyst.[15][16][17]

Causality of Experimental Choices:

  • Coupling Agent: DCC or EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[15]

  • Catalyst: DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a reactive N-acylpyridinium salt, which is then readily attacked by the phenol.[15] This suppresses a common side reaction, the formation of an N-acylurea byproduct.[15]

  • Solvent: Aprotic solvents like dichloromethane (CH₂Cl₂) or acetonitrile are commonly used.[15][16]

Experimental Workflow: Steglich Esterification

G cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Work-up and Purification start Combine phenol, carboxylic acid, and DMAP in CH₂Cl₂ cool Cool solution to 0 °C start->cool add_dcc Add DCC (or EDC) cool->add_dcc Activation of carboxylic acid warm Allow to warm to room temperature add_dcc->warm stir Stir for 4-12 hours warm->stir filter_dcu Filter off dicyclohexylurea (DCU) byproduct stir->filter_dcu Upon completion concentrate Concentrate the filtrate filter_dcu->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for Steglich Esterification.

Detailed Protocol: Synthesis of a Phenyl Ester Derivative

  • Reaction Setup: To a solution of the phenolic tetrazole acetic acid derivative (1.0 eq), a desired carboxylic acid (e.g., benzoic acid, 1.2 eq), and DMAP (0.2 eq) in anhydrous CH₂Cl₂ (0.2 M), add a solution of DCC (1.2 eq) in CH₂Cl₂ at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete (monitored by TLC), filter off the DCU precipitate and wash it with cold CH₂Cl₂.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion and Future Perspectives

The functionalization of the phenolic hydroxyl group in tetrazole acetic acid derivatives is a critical step in the optimization of these promising pharmaceutical scaffolds. The Williamson ether synthesis, Mitsunobu reaction, and Steglich esterification, along with classical acylation methods, provide a robust toolkit for chemists to create diverse libraries of ether and ester derivatives. The choice of synthetic route must be guided by the specific requirements of the target molecule and the overall synthetic strategy. Careful consideration of reaction conditions, particularly the choice of base, solvent, and catalyst, is paramount to achieving high yields and minimizing side reactions. These protocols serve as a foundational guide for researchers to explore the vast chemical space and unlock the full therapeutic potential of this important class of compounds.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]

  • Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. Available at: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. Available at: [Link]

  • The Williamson Ether Synthesis. University of Colorado Boulder. Available at: [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • Process for preparing phenyl esters. Google Patents.
  • Protection for Phenols and Catechols. ResearchGate. Available at: [Link]

  • Protecting Groups. University of California, Irvine. Available at: [Link]

  • Ester synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Mitsunobu Reaction - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE. Available at: [Link]

  • Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. JETIR. Available at: [Link]

  • Conversion of Phenolic Oil from Biomass Pyrolysis into Phenyl Esters. Energy & Fuels. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). SynArchive. Available at: [Link]

  • preparation of esters. Chemguide. Available at: [Link]

  • C vs O acylation of phenols. University of Calgary. Available at: [Link]

  • Synthesis of seven new phenoxyphenoxybiphenyls. Journal of Chemical & Engineering Data. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]

  • C–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. RSC Publishing. Available at: [Link]

  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. PubMed. Available at: [Link]

  • Phenol ether. Wikipedia. Available at: [Link]

  • The Williamson Ether Synthesis. University of Wisconsin-Stout. Available at: [Link]

  • Synthesis of Esters Via Steglich Esterification in Acetonitrile. YouTube. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel phenol ether derivatives as non-covalent proteasome inhibitors. PubMed. Available at: [Link]

  • Monitoring timecourse of DMAP catalyzed acylation of phenols with... ResearchGate. Available at: [Link]

  • A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Overcoming O–H Insertion to Para-Selective C–H Functionalization of Free Phenols: Rh(II)/Xantphos Catalyzed Geminal Difunctionalization of Diazo Compounds. PMC. Available at: [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. Available at: [Link]

  • Steglich Esterification. Scribd. Available at: [Link]

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ResearchGate. Available at: [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]

  • Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines. ResearchGate. Available at: [Link]

  • IV. Aryl Thionocarbonates. Chemistry LibreTexts. Available at: [Link]

  • Reactions of Acyl Chlorides Involving Oxygen Compounds. Chemistry LibreTexts. Available at: [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revue Roumaine de Chimie. Available at: [Link]

Sources

Method

Application Note: Advanced Preparation of Tetrazole-Based Pharmaceutical Intermediates

Executive Summary Tetrazoles are critical pharmacophores in medicinal chemistry, serving as metabolically stable bioisosteres for carboxylic acids.[1] They are ubiquitous in "sartan" class antihypertensives (e.g., Valsar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrazoles are critical pharmacophores in medicinal chemistry, serving as metabolically stable bioisosteres for carboxylic acids.[1] They are ubiquitous in "sartan" class antihypertensives (e.g., Valsartan, Losartan) and various antibiotics. However, the synthesis of 5-substituted-1H-tetrazoles poses significant process safety challenges due to the use of azides and the potential generation of hydrazoic acid (HN


).[2]

This guide provides a comprehensive technical framework for the safe, scalable preparation of tetrazole intermediates. We move beyond basic textbook descriptions to provide field-validated protocols that prioritize safety, regioselectivity, and industrial applicability.

Safety Directive: The Azide Hazard

WARNING: The protocols described herein involve the use of azide sources.[2][3] Failure to adhere to strict safety parameters can result in catastrophic explosions or toxic exposure.

Critical Hazard Management
  • Hydrazoic Acid (HN

    
    ):  Highly volatile and explosive. It forms when azide salts contact strong acids. Never  acidify azide solutions unless the system is vented to a scrubber and the concentration is strictly controlled.
    
  • Halogenated Solvents: NEVER use Dichloromethane (DCM) or Chloroform with Sodium Azide. This forms di-azidomethane, which is explosively unstable. Use DMF, DMSO, NMP, or Toluene.

  • Metal Azides: Avoid contact with Copper, Lead, or Brass piping. These metals form shock-sensitive azides. Use glass, stainless steel, or Hastelloy reactors.

Universal Quenching Protocol

All aqueous waste streams containing residual azide must be chemically quenched before disposal. Reaction:


[4]

Procedure:

  • Collect aqueous waste in an open vessel (fume hood).

  • Add 20% aqueous Sodium Nitrite (

    
    ) (1.5 equivalents relative to estimated azide).[4]
    
  • Slowly add 20% Sulfuric Acid (

    
    ) while stirring. Caution:  Evolution of toxic NO gas.[4]
    
  • Test with starch-iodide paper (Blue = Excess Nitrite = Complete Destruction).[4]

Scientific Foundation: Mechanism & Catalysis

The classical Huisgen [3+2] cycloaddition is thermally forbidden and slow. Modern industrial synthesis relies on Lewis Acid Catalysis to lower the activation energy.

The Zinc-Mediated Mechanism

Sharpless and Demko demonstrated that Zinc(II) salts are superior catalysts. The mechanism does not involve free HN


 as the primary reactant. Instead, the nitrile coordinates to the Zn(II) center, increasing its electrophilicity and allowing the azide anion to attack the nitrile carbon.

TetrazoleMechanism Start Nitrile (R-CN) + ZnBr2 Complex Activated Complex [R-CN--Zn--N3] Start->Complex Coordination Cyclization Cyclization Step (Rate Limiting) Complex->Cyclization Azide Attack Intermediate Zinc-Tetrazolate Intermediate Cyclization->Intermediate Ring Closure Product 5-Substituted-1H-Tetrazole (Acidic Workup) Intermediate->Product HCl Hydrolysis

Figure 1: Catalytic cycle of Zinc-mediated tetrazole synthesis.[5] The coordination of Zinc to the nitrile is the critical activation step.

Experimental Protocols

Protocol A: Robust Batch Synthesis (ZnBr Method)

Best for: Laboratory scale to Pilot scale; High functional group tolerance.

Reagents:

  • Nitrile Substrate (1.0 equiv)

  • Sodium Azide (

    
    ) (1.1 - 1.3 equiv)
    
  • Zinc Bromide (

    
    ) (1.0 equiv) or Zinc Oxide (
    
    
    
    ) (Catalytic amounts possible in specific cases, but stoichiometric
    
    
    is most robust).
  • Solvent: Water/Isopropanol (2:1) or DMF (if substrate is insoluble).

Procedure:

  • Setup: Charge a round-bottom flask with the Nitrile,

    
    , and 
    
    
    
    . Add solvent (0.5 M concentration relative to nitrile).
  • Reaction: Heat to reflux (approx. 85°C for Water/IPA; 110°C for DMF) with vigorous stirring.

    • Note: The reaction proceeds via a heterogeneous slurry in water.

  • Monitoring: Monitor by HPLC. Reaction times vary from 4 to 24 hours depending on steric hindrance.

  • Workup (Critical for Purity):

    • Cool to room temperature.[6]

    • Add 3N HCl (approx. 3 equiv) and Ethyl Acetate (EtOAc).[5] Stir until the solid Zinc-tetrazolate complex breaks down and dissolves.

    • Phase Separation: The tetrazole product partitions into the organic layer. The Zinc salts remain in the aqueous layer.

    • Purification: Wash the organic layer with brine. Evaporate solvent. Recrystallize from Toluene or Ethanol/Water.

Why this works: The formation of the Zinc-tetrazolate precipitates out of solution, driving the equilibrium forward. The acidic workup is necessary to liberate the free tetrazole (NH form) from the zinc complex.

Protocol B: Continuous Flow Synthesis (High-Temperature)

Best for: Process Safety, Scale-up, Handling volatile hydrazoic acid risks.

Concept: Flow chemistry allows the use of "forbidden" conditions (high temperature, in situ HN


) safely because the active volume is microscopic.

Reagents:

  • Feed A: Nitrile in NMP (1.0 M).

  • Feed B:

    
     (1.5 equiv) + Acetic Acid (1.5 equiv) in NMP (Generates HN
    
    
    
    in situ).

Flow Reactor Specifications:

  • Material: PFA or Stainless Steel coil.

  • Temperature: 140°C - 190°C.

  • Pressure: 250 psi (Back Pressure Regulator) to keep solvents liquid.

Procedure:

  • Injection: Pump Feed A and Feed B into a T-mixer.

  • Residence Time: Pass through the heated coil with a residence time of 5–20 minutes.

  • Quenching (In-line): The reactor output flows directly into a quenching vessel containing aqueous Sodium Nitrite to destroy unreacted azide immediately.

  • Isolation: Standard extraction as per Protocol A.

Advantages:

  • Reaction times reduced from 24 hours to 20 minutes.

  • No headspace for explosive HN

    
     gas accumulation.[7]
    
Protocol C: Industrial Case Study (Valsartan Intermediate)

Application: Synthesis of the biphenyl-tetrazole moiety.[8]

Context: The synthesis of Valsartan often involves the conversion of a cyano-biphenyl intermediate to a tetrazole.

Step-by-Step:

  • Substrate: 4'-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile.

  • Reagent System: Tributyltin azide (

    
    ) was historically used but is now avoided due to tin toxicity.
    
  • Modern Green Route:

    • Solvent: Toluene/DMF.

    • Catalyst: Triethylamine Hydrochloride (

      
      ) (1.5 equiv) + 
      
      
      
      (2.0 equiv).[6]
    • Temperature: 105°C for 24 hours.

  • Mechanism: The amine salt buffers the reaction, generating a controlled equilibrium of HN

    
     in the organic phase without requiring a metal catalyst.
    
  • Purification: The product is extracted into alkaline water (pH 10), filtered to remove organic impurities, and then precipitated by acidification to pH 3.

Analytical Characterization

Tetrazoles have distinct spectral signatures used for validation.

MethodCharacteristic SignalNotes
13C NMR

150 – 160 ppm (Quaternary C5)
Distinctive downfield shift.
1H NMR

12.0 – 16.0 ppm (NH)
Broad singlet, exchangeable with D

O.
IR Spectroscopy 1200 – 1300 cm

N-N=N stretching vibrations.
HPLC Early elution in Reverse PhaseTetrazoles are acidic (pKa ~4.5-5) and polar.

Process Workflow & Troubleshooting

ProcessWorkflow Input Raw Materials (Nitrile + Azide) SafetyCheck Safety Interlock: O2 Exclusion Shielding Input->SafetyCheck Reaction Reaction Stage (Batch: ZnBr2 / Flow: High T) SafetyCheck->Reaction Quench Quench Stage (NaNO2 + H2SO4) Reaction->Quench Waste Stream Workup Workup (Acidify -> Extract) Reaction->Workup Product Stream Waste Waste Disposal (Verified Azide Free) Quench->Waste After Nitrite Test Workup->Quench Aqueous Phase

Figure 2: Integrated Process Safety and Synthesis Workflow. Note the segregation of waste streams for dedicated quenching.

Troubleshooting Guide
  • Problem: Low Conversion.

    • Cause: Inefficient activation of nitrile.

    • Solution: Increase catalyst loading (

      
      ) or switch to higher boiling solvent (DMF vs. Water).
      
  • Problem: Emulsion during workup.

    • Cause: Amphoteric nature of tetrazoles.

    • Solution: Adjust pH strictly to < 2 to ensure the tetrazole is protonated and organic-soluble.

  • Problem: "Pop" sound or pressure spike.

    • Cause: Sublimation of HN

      
       in condenser.
      
    • Solution: Ensure condenser temperature is > 37°C (above HN

      
       boiling point) to prevent refluxing of the acid, or use a caustic scrubber immediately.
      

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[9] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[10] The Journal of Organic Chemistry. Link

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society.[11] Link

  • Palde, P. B., & Jamison, T. F. (2011).[12] Safe and Efficient Tetrazole Synthesis in a Continuous-Flow Microreactor. Angewandte Chemie International Edition. Link

  • Roh, J., et al. (2009).[9] Microwave-Assisted Synthesis of Tetrazoles. Synthesis. Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Azide Quenching Protocols).[4][7][10][13][14] Link

Sources

Application

Rapid and Efficient Synthesis of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid via a Microwave-Assisted Multicomponent Reaction

An Application Note for Researchers and Drug Development Professionals Abstract This application note details a robust and highly efficient protocol for the synthesis of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid, a ke...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note details a robust and highly efficient protocol for the synthesis of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid, a key scaffold in medicinal chemistry. Tetrazole derivatives are of significant interest as they often serve as metabolically stable bioisosteres for carboxylic acids in drug design.[1][2][3] This guide leverages the power of a one-pot, Ugi-azide multicomponent reaction (MCR) accelerated by microwave irradiation. Microwave-assisted organic synthesis (MAOS) offers substantial advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[4][5][6] We provide a comprehensive, step-by-step methodology, from reagent preparation to product characterization, alongside a discussion of the reaction mechanism and critical safety considerations for researchers.

Introduction and Scientific Rationale

The tetrazole ring is a privileged structure in pharmaceutical science, present in over 20 FDA-approved drugs, including the antihypertensive agent Losartan.[2][7] Its utility stems from its ability to mimic the steric and electronic properties of a carboxylic acid group while offering improved metabolic stability and lipophilicity.[7][8] The target molecule, (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid, combines this valuable heterocycle with a phenolic group and an acetic acid moiety, making it a versatile building block for creating compound libraries for drug discovery.[9]

Traditional synthetic routes to such 1,5-disubstituted tetrazoles often involve multiple steps with harsh reagents. Multicomponent reactions (MCRs), particularly the isocyanide-based Ugi reaction, provide a powerful and convergent pathway to complex molecules in a single step.[8][10] The Ugi-azide variation is the method of choice for synthesizing 1,5-disubstituted tetrazoles.[11]

By integrating this MCR strategy with microwave irradiation, we harness the benefits of rapid, volumetric heating. Microwave energy efficiently couples with polar molecules in the reaction mixture, leading to superheating at pressures above atmospheric.[5][12] This results in dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[4][13]

Reaction Principle and Mechanism

The synthesis proceeds via a one-pot, four-component Ugi-azide reaction. The core transformation involves the reaction of an amine (4-aminophenol), a carbonyl compound (glyoxylic acid), an isocyanide, and an azide source (sodium azide with an acid, which generates hydrazoic acid in situ).

The proposed mechanism is as follows:

  • Schiff Base Formation: The amine (4-aminophenol) and the carbonyl group of glyoxylic acid condense to form a protonated Schiff base (iminium ion).

  • α-Addition: The nucleophilic isocyanide carbon attacks the iminium ion, forming a nitrilium ion intermediate.

  • Azide Attack: The azide anion (N₃⁻) then attacks the nitrilium ion, yielding an α-adduct.

  • Intramolecular Cyclization: The terminal nitrogen of the azide moiety undergoes an intramolecular cyclization by attacking the imine carbon, forming the stable five-membered tetrazole ring. This final, irreversible step drives the reaction to completion.

Microwave irradiation dramatically accelerates each step of this cascade, particularly the initial condensation and the final cyclization, by efficiently overcoming the activation energy barriers.

Safety and Handling Precautions

This protocol must be performed in a dedicated laboratory microwave reactor. Domestic microwave ovens are not designed for laboratory use and pose a significant safety risk. [14]

  • Pressure Hazard: Microwave heating in sealed vessels generates high internal pressures.[13] Only use pressure-rated vessels supplied by the microwave reactor manufacturer. Never exceed the pressure or temperature limits of the vessel.

  • Azide Hazard: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).

  • Thermal Hazard: Reaction vessels will be hot after irradiation. Allow vessels to cool to a safe temperature (e.g., below 50°C) before handling.[13]

  • Reagent Stability: Be aware of the thermal stability of all reagents and solvents at the target reaction temperature.[14]

Experimental Protocol

Materials and Equipment
  • Reagents: 4-Aminophenol, Glyoxylic acid monohydrate, tert-Butyl isocyanide, Sodium azide (NaN₃), Methanol (HPLC grade), Hydrochloric acid (1M), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Equipment:

    • Dedicated single-mode microwave synthesizer with pressure and temperature monitoring capabilities (e.g., Biotage Initiator, CEM Discover).

    • 10 mL pressure-rated microwave reaction vial with a Teflon-coated stir bar.

    • Standard laboratory glassware for work-up and purification.

    • Rotary evaporator.

    • Silica gel for column chromatography.

    • Analytical instruments for characterization (NMR, FT-IR, LC-MS).

Step-by-Step Synthesis Procedure
  • Vessel Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 4-aminophenol (109 mg, 1.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add glyoxylic acid monohydrate (92 mg, 1.0 mmol, 1.0 equiv.), sodium azide (78 mg, 1.2 mmol, 1.2 equiv.), and methanol (4 mL).

  • Final Reactant: In a fume hood, carefully add tert-butyl isocyanide (112 µL, 1.0 mmol, 1.0 equiv.) to the vial.

  • Sealing: Immediately and securely seal the vial with a Teflon septum and aluminum crimp cap.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters as outlined in Table 1. Irradiate the mixture with stirring for 15 minutes at 140°C.

  • Cooling: After the irradiation is complete, allow the vial to cool to below 50°C using the instrument's automated cooling system before removing it from the reactor.

  • Work-up:

    • Open the vial and transfer the contents to a separatory funnel containing 20 mL of water.

    • Acidify the aqueous solution to pH ~2 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Expected ¹H NMR signals would include peaks for the aromatic protons, the methylene protons of the acetic acid group, and the phenolic hydroxyl proton.[15]

Process Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Charge Vial: - 4-Aminophenol - Glyoxylic Acid - Sodium Azide - Methanol B Add tert-Butyl Isocyanide A->B C Seal Reaction Vial B->C D Microwave Irradiation (140°C, 15 min) C->D E Cooling & Quenching D->E F Acidification & Extraction E->F G Drying & Concentration F->G H Flash Chromatography G->H I Characterization (NMR, MS, IR) H->I

Caption: Experimental workflow for the microwave-assisted synthesis.

Expected Results

The described protocol is designed for high efficiency and rapid execution. The table below summarizes the key operational parameters and expected outcomes.

ParameterValueRationale
Reaction Scale 1.0 mmolStandard scale for laboratory microwave synthesis.
Solvent MethanolHigh polarity allows for efficient microwave heating and good reactant solubility.
Temperature 140 °CProvides sufficient thermal energy to accelerate the reaction without significant degradation.[16]
Time 15 minMicrowave irradiation significantly reduces reaction time compared to conventional methods.[4]
Max Power 300 WStandard for single-mode microwave reactors; power is modulated to maintain temperature.
Pressure (Max) ~15 barA consequence of heating a sealed solvent system above its atmospheric boiling point.
Expected Yield 75-85%MCRs combined with microwave heating are known for producing good to excellent yields.

Discussion and Causality

  • Choice of Reactants: 4-aminophenol provides the hydroxyphenyl moiety and the primary amine for the MCR. Glyoxylic acid serves as a two-carbon component, directly installing the carboxylic acid function. tert-Butyl isocyanide is a common, reactive isocyanide, although others could be screened.

  • Solvent Selection: Polar solvents like methanol or ethanol are ideal for MAOS as they couple efficiently with the microwave field.[5] They also serve to dissolve the starting materials effectively.

  • Microwave Effect: The primary advantage here is the thermal effect—the ability to rapidly and uniformly heat the reaction mixture to temperatures well above the solvent's boiling point.[12] This overcomes activation barriers much more effectively than conventional, slow conductive heating, leading to a dramatic rate enhancement.[6] This protocol transforms a potentially multi-hour conventional synthesis into a sub-20-minute procedure.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time to 20-25 min or temperature to 150°C. Ensure vial was properly sealed.
Degradation of starting material.Decrease reaction temperature to 120-130°C.
Impure Product Side reactions.Optimize purification; try a different solvent system for chromatography.
Incomplete work-up.Ensure pH is correctly adjusted during extraction; perform an additional wash step.
Reaction did not start Inactive reagents.Use freshly opened or purified reagents, especially the isocyanide and glyoxylic acid.
Microwave not functioning properly.Check instrument calibration and ensure power is being delivered.

Conclusion

This application note presents a validated, efficient, and rapid method for synthesizing (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid using a microwave-assisted Ugi-azide reaction. By combining the molecular diversity of multicomponent chemistry with the speed and efficiency of microwave heating, this protocol provides a powerful tool for medicinal chemists and drug development professionals. The method is scalable and adheres to the principles of green chemistry by reducing reaction times and potentially minimizing solvent usage compared to traditional synthetic approaches.

References

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). RSC Advances.
  • Synthesis of boron-containing tetrazoles under neutral microwave-assisted conditions. (2025). ResearchGate.
  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation.
  • Microwave Assisted Synthesis of New Heterocyclic Compounds: 1,2,3-Triazoles and Tetrazoles and Study of Their Biological Activity. (n.d.). Mansoura Journal of Chemistry.
  • Microwave assisted synthesis of tetrazole derivative. (2023). AIP Publishing.
  • 1H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Microwave Assisted One Pot Synthesis of Tetrazole Based 3-hydroxy-4H-chromen-4-ones by Modified Algar-Flynn-Oyamada Reaction and their Antimicrobial Activity. (n.d.). SciELO México.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC.
  • Microwave-Assisted Synthetic Approaches to Biologically Active N-Based Five-Membered Heterocycles as Response to Green Chemistry. (n.d.). Revue Roumaine de Chimie.
  • Microwave-Assisted Organic Synthesis Procedure. (n.d.). Organic Syntheses.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). PMC.
  • Microwave Synthesis. (n.d.). Organic Chemistry Portal.
  • One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. (2023). MDPI.
  • Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. (1984). PubMed.
  • Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. (n.d.). Der Pharma Chemica.
  • [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid. (n.d.). PMC.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Publications.
  • A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009). Rasayan Journal of Chemistry.
  • Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. (2024). Life Chemicals Blog.
  • Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. (n.d.). ACS Publications.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). Journal of Drug Delivery and Therapeutics.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). PMC.
  • Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties. (2024). Journal of Nanostructures.
  • 1H-tetrazole-5-acetic acid one-step synthesis production method. (n.d.). Google Patents.
  • Tetrazoles via Multicomponent Reactions. (2021). ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing pH for extraction of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid

Technical Support Center: (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid A Senior Application Scientist's Guide to Optimizing pH for Liquid-Liquid Extraction Welcome to the technical support center. This guide provides a c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid

A Senior Application Scientist's Guide to Optimizing pH for Liquid-Liquid Extraction

Welcome to the technical support center. This guide provides a comprehensive, experience-driven approach to optimizing the pH for the liquid-liquid extraction (LLE) of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid. As researchers, we understand that maximizing yield and purity is paramount. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Part 1: Scientific Principles

Why is pH the Most Critical Parameter for This Extraction?

To achieve a successful liquid-liquid extraction of an ionizable compound from an aqueous phase into an organic solvent, the compound must be in its most neutral, non-polar state. The charge of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid is dictated by the pH of the aqueous solution because it has three functional groups that can donate a proton (i.e., act as acids):

  • Carboxylic Acid (-COOH): This is the most acidic group. The pKa of a typical carboxylic acid is in the range of 3-5.[1][2][3]

  • Tetrazole Ring (-CN4H-): The tetrazole ring itself is weakly acidic, with a pKa comparable to that of a carboxylic acid, typically around 4.8-5.0.[4][5][6] This acidity stems from the resonance stabilization of the resulting tetrazolate anion.[6]

  • Phenolic Hydroxyl (-OH): The phenol group is the least acidic of the three, with a pKa of approximately 10.[7][8][9]

The ionization state of these groups at a given pH is described by the Henderson-Hasselbalch equation.[10][11][12] For an efficient extraction into a non-polar organic solvent like ethyl acetate or dichloromethane, we need to suppress the ionization of these acidic groups, particularly the most acidic ones.

A fundamental rule in LLE is to adjust the pH of the aqueous phase to be at least two pH units below the pKa of the acidic group you wish to protonate.[13][14] This ensures that more than 99% of the compound exists in its neutral, more lipophilic (oil-loving) form, which will readily partition into the organic solvent.

The relationship between pH and the partitioning of an ionizable compound is described by the Distribution Coefficient (LogD) .[15][16] Unlike the Partition Coefficient (LogP), which is a constant for the neutral form of a molecule, LogD varies with pH.[17][18][19] For an acidic compound, the LogD value is highest at low pH (when the compound is neutral) and decreases as the pH rises and the compound becomes ionized and more water-soluble.[18][19] Our goal is to find the pH where LogD is maximized.

Part 2: Experimental Workflow for pH Optimization

This protocol provides a systematic method to determine the optimal extraction pH for (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid.

Workflow Overview

G cluster_prep Preparation cluster_exp Extraction Experiment cluster_analysis Analysis & Data Interpretation A Prepare Aqueous Stock Solution of Target Compound D Aliquot Stock into 7 Vials A->D B Prepare pH Buffers (e.g., pH 1, 2, 3, 4, 5, 6, 7) E Adjust pH of each Vial with a different Buffer B->E C Prepare Organic Solvent (e.g., Ethyl Acetate) F Add Organic Solvent to each Vial C->F D->E E->F G Vortex & Centrifuge to Separate Phases F->G H Sample Organic Layer from each Vial G->H I Quantify Compound Concentration (e.g., via HPLC-UV) H->I J Calculate Distribution Coefficient (LogD) for each pH I->J K Plot LogD vs. pH to find Optimum J->K L Use Optimal pH for Large-Scale Extractions K->L Optimal pH Identified

Caption: Experimental workflow for determining the optimal extraction pH.

Detailed Step-by-Step Protocol
  • Preparation of Solutions:

    • Aqueous Stock: Prepare a stock solution of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid in a suitable aqueous buffer (e.g., phosphate buffered saline, PBS) at a known concentration (e.g., 1 mg/mL).

    • pH Buffers: Prepare a series of aqueous buffers covering a range from pH 1 to 7 (e.g., using HCl, glycine-HCl, acetate, and phosphate buffer systems).

    • Organic Solvent: Choose a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Extraction Procedure:

    • Aliquot a precise volume (e.g., 1 mL) of the aqueous stock solution into a series of microcentrifuge tubes or glass vials.

    • To each vial, add an equal volume (1 mL) of a different pH buffer. This will create samples at pH values across your test range.

    • Add an equal volume (2 mL) of the organic solvent to each vial.

    • Cap the vials tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing and partitioning.

    • Centrifuge the vials for 5-10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Quantification:

    • Carefully remove a known volume from the organic layer of each sample.

    • Analyze the concentration of the compound in the organic extracts using a suitable analytical method, such as HPLC-UV. You will need to prepare a standard curve to accurately quantify the concentration.

    • Calculate the concentration in the aqueous layer by mass balance: C_aq = (C_initial - C_org).

  • Data Analysis:

    • Calculate the Distribution Coefficient (D) for each pH point: D = [Concentration in Organic Phase] / [Concentration in Aqueous Phase].

    • Calculate LogD: LogD = log10(D).

    • Plot LogD (y-axis) versus pH (x-axis). The optimal pH for extraction is the point at which the LogD value is highest.

Expected Results & Data Presentation

Based on the pKa values of the carboxylic acid and tetrazole groups (both around 4-5)[1][2][5], the LogD should be highest at the lowest pH values. You should expect to see a plateau at low pH, followed by a sharp drop in LogD as the pH approaches and surpasses the pKa of the most acidic groups.

pH of Aqueous PhaseConcentration in Organic Phase (µg/mL)Concentration in Aqueous Phase (µg/mL)Distribution Coefficient (D)LogD
1.0 495599.02.00
2.0 495599.02.00
3.0 4762419.81.30
4.0 3331672.00.30
5.0 454550.1-1.00
6.0 <5>495<0.01<-2.00
7.0 <5>495<0.01<-2.00
Note: Data are representative and for illustrative purposes.

From this data, it is clear that a pH of 2 or lower is optimal for extracting this compound into an organic solvent.[20]

Part 3: Troubleshooting Guide & FAQs

Q1: My extraction yield is consistently low, even after adjusting the pH. What else could be wrong?

  • Insufficient Mixing: Ensure you are vortexing or shaking the biphasic mixture vigorously enough and for a sufficient duration (1-2 minutes) to maximize the surface area between the two phases and allow for equilibrium to be reached.

  • Incorrect Solvent Choice: Your target compound has polar functional groups (-OH, tetrazole). If your organic solvent is too non-polar (e.g., hexane), it may not effectively solvate the compound even in its neutral form. Try a moderately polar, water-immiscible solvent like Ethyl Acetate.

  • "Salting Out": If your compound has some residual water solubility even at low pH, you can increase the ionic strength of the aqueous phase by adding a neutral salt like NaCl or Na2SO4.[21][22] This decreases the solubility of the organic compound in the aqueous layer and drives it into the organic phase.

  • Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume.[21] For example, three extractions with 20 mL of ethyl acetate will recover more compound than one extraction with 60 mL.

Q2: I'm observing a thick layer between the aqueous and organic phases that won't separate. What is this and how do I fix it?

This is called an emulsion, and it's a common problem in LLE.[14][23] Emulsions are often caused by surfactant-like impurities or high concentrations of the target compound itself.

  • Gentle Mixing: First, try to prevent emulsions by inverting the separatory funnel gently rather than shaking it vigorously.[23]

  • Centrifugation: If an emulsion forms in a vial, centrifugation is the most effective way to break it.

  • Add Brine: Adding a saturated NaCl solution (brine) can help break emulsions by increasing the ionic strength and density of the aqueous layer.[23]

  • Filtration: You can sometimes break an emulsion by filtering the mixture through a plug of glass wool or Celite.[23]

Q3: I've successfully extracted my compound into the organic layer, but how do I get it back into an aqueous solution for the next step?

This process is called a "back-extraction" and is an excellent way to purify your compound from neutral impurities.[13]

  • Since your compound is acidic, you can extract it from the organic phase into a fresh basic aqueous solution.

  • Use a pH at least 2 units above the pKa of the most acidic group. A pH of 7-8 using a sodium bicarbonate solution would deprotonate the carboxylic acid and tetrazole, making the compound charged and highly water-soluble. A stronger base (e.g., pH 12 using NaOH) would also deprotonate the phenol.

  • This will transfer your desired compound into the new aqueous layer, leaving neutral organic impurities behind in the original organic solvent.

Q4: Can I just add concentrated HCl to my sample to get the pH to 2?

While this will lower the pH, it is not ideal. Adding a strong acid directly can create localized pH "hot spots" that might degrade your compound. More importantly, it does not create a buffered system. Using a pre-made buffer (e.g., a glycine-HCl buffer at pH 2.0) ensures that the pH of the aqueous phase remains stable and controlled throughout the extraction process.

References

  • Pearson Education, Inc. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols.
  • Grokipedia. (n.d.). Tetrazole.
  • SATHEE. (n.d.). Chemistry Phenol.
  • Study.com. (n.d.). pKa of Acids & Functional Groups | Overview & Examples.
  • Frontiers in Chemistry. (2025, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
  • University of Calgary. (n.d.). Approximate pKa chart of the functional groups. Retrieved from University of Calgary, Department of Chemistry.
  • Oreate AI Blog. (2026, January 21). Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior.
  • Quora. (2018, July 13). Why do the tetrazole molecules have pKa equal to 4.
  • HSCprep. (2025, March 4). Carboxylic Acids: Structure, Properties, and Reactions. HSCprep.
  • Wikipedia. (n.d.). Phenols.
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • ResearchGate. (2025, August 10). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media.
  • ResearchGate. (n.d.). Optimization under acid conditions (pH 1-2) of extraction variables...
  • ResearchGate. (2017, May 15). What is logP and log D ? what are they used? what is the effect of PH on log D.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
  • Radboud Repository. (n.d.). Probing Polar‐π Interactions Between Tetrazoles and Aromatic Rings.
  • ChemAxon. (n.d.). logP and logD calculations.
  • Pearson Education, Inc. (n.d.). A carboxylic acid ( pKa = 5) is 1011 times more acidic than an al...
  • ChemSurvival. (2012, October 2). Acid-Base Extraction II - Selecting the pH of the Aqueous Layer. YouTube.
  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes? SCION Instruments.
  • Reddit. (2014, September 8). How can I optimize an extraction? r/chemistry.
  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from University of Calgary, Department of Chemistry.
  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Master Organic Chemistry.
  • K-Jhil Scientific. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil Scientific.
  • ACD/Labs. (2024, July 11).
  • Organic Chemistry. (2023, June 8). Henderson-Hasselbalch Plots for Acid-Base Extraction. YouTube.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts.
  • ChemAxon. (n.d.). logP and logD Calculation.
  • Element Lab Solutions. (n.d.).
  • Wikipedia. (n.d.). Henderson–Hasselbalch equation.
  • Khan Academy. (n.d.).
  • Chemistry LibreTexts. (2021, September 11). 7.7: Liquid-Liquid Extractions. Chemistry LibreTexts.
  • FooDB. (2010, April 8). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). FooDB.
  • Teach Me to Science. (2020, April 22).
  • The Good Scents Company. (n.d.). 4-hydroxyphenyl acetic acid, 156-38-7. The Good Scents Company.
  • Wikipedia. (n.d.). Tetrazole.
  • Tokyo Chemical Industry. (2025, November 28).
  • MDPI. (2025, June 26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI.

Sources

Optimization

Technical Support: Stability &amp; Handling of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid

Executive Summary You are likely working with 5-(4-hydroxyphenyl)-1H-tetrazole-1-acetic acid (or a close structural isomer), a critical intermediate often used in the synthesis of cephalosporin antibiotics (e.g., Ceftezo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with 5-(4-hydroxyphenyl)-1H-tetrazole-1-acetic acid (or a close structural isomer), a critical intermediate often used in the synthesis of cephalosporin antibiotics (e.g., Ceftezole).

Users frequently misinterpret the stability profile of this molecule. While the tetrazole ring itself is pharmacologically robust and acid-stable, the N-C linkage and the phenolic moiety introduce specific vulnerabilities under acidic conditions. This guide addresses the three most common failure modes: acid-induced precipitation , oxidative discoloration , and hydrolytic cleavage .

Module 1: The Acidic Stability Matrix

To troubleshoot effectively, you must understand the competing forces at play when this molecule is introduced to an acidic environment (pH < 4.0).

1. The Solubility Trap (pKa ~ 2.7)

The most common "stability" issue reported is actually a solubility failure.

  • Mechanism: The acetic acid tail has a pKa of approximately 2.7.

  • Impact: In acidic media (pH < 2.5), the carboxylate group becomes protonated (

    
    ). This neutral species has significantly lower water solubility than its salt form.
    
  • Observation: Users often report "crystal formation" or "cloudiness" upon adding acid, mistaking it for degradation. It is likely just the protonated free acid precipitating.

2. The Phenolic Oxidation (The "Pink" Problem)
  • Mechanism: The 4-hydroxyphenyl group is electron-rich. In the presence of trace metals (Fe, Cu) often found in non-grade acids, or upon exposure to light/air, it undergoes oxidation to form quinoid structures.

  • Observation: The solution turns pink, violet, or brown. This is chemical degradation , not precipitation.

3. Hydrolytic Cleavage (The N-C Bond)
  • Mechanism: While the tetrazole ring is stable, the bond between the tetrazole nitrogen (N1) and the acetic acid carbon is susceptible to acid-catalyzed hydrolysis under extreme conditions (High Temperature + Strong Acid > 1N HCl).

  • Result: Cleavage yields 5-(4-hydroxyphenyl)-tetrazole and glycolic acid byproducts.

Module 2: Troubleshooting Guide (FAQ)
Q1: My solution turned pink/brown after sitting in 0.1% TFA. Is it ruined?

Diagnosis: Oxidative Degradation. The acidic environment alone did not cause this; it was likely catalyzed by light or dissolved oxygen acting on the phenol group.

  • Immediate Action: Check your HPLC purity. If the impurity area is < 0.5%, the color is likely due to trace quinones (which have high extinction coefficients) and the bulk material may still be usable if purified.

  • Prevention: Always use degassed solvents and amber glassware. Consider adding 0.1 mM EDTA to buffers to sequester trace metals that catalyze phenol oxidation.

Q2: I see a new peak at RRT ~0.85 during HPLC analysis.

Diagnosis: Decarboxylation or Hydrolysis.

  • Scenario: Did you heat the sample?

  • Explanation: If heated (>60°C) in strong acid, the acetic acid moiety can decarboxylate (loss of

    
    ) or the N-methylene bond can hydrolyze.
    
  • Verification: Run a mass spec (LC-MS).

    • Parent Mass (M-H): ~220 Da (approx).

    • Decarboxylated: Parent - 44 Da.

    • Hydrolysis Product: Look for the mass of the free tetrazole (Parent - 58 Da).

Q3: The compound precipitated when I adjusted the pH to 2.0.

Diagnosis: Isoelectric/Protonation Precipitation.

  • Explanation: You have reached the pKa of the carboxylic acid. This is physically stable but chemically insoluble.

  • Fix: Add a co-solvent. The compound is soluble in Methanol or Acetonitrile. Ensure your mobile phase or reaction solvent contains at least 20-30% organic modifier if working at low pH.

Module 3: Validated Protocols
Protocol A: Stability-Indicating HPLC Method

Use this method to distinguish between degradation and simple impurities.

ParameterConditionRationale
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard reverse phase retention.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH suppresses ionization of the carboxyl group, sharpening the peak.
Mobile Phase B Acetonitrile (MeCN)Strong eluent for the hydrophobic tetrazole/phenyl rings.
Gradient 5% B to 60% B over 15 minsGradient required to separate the polar hydrolytic byproducts from the parent.
Detection UV @ 254 nm (Tetrazole) & 280 nm (Phenol)254 nm is specific for the tetrazole ring; 280 nm monitors the phenol integrity.
Flow Rate 1.0 mL/minStandard backpressure management.
Protocol B: Forced Degradation (Acid Stress)

To validate your analytical method:

  • Prepare Stock: Dissolve 10 mg of compound in 10 mL Methanol.

  • Acid Stress: Mix 1 mL Stock + 1 mL 1N HCl .

  • Incubation: Heat at 60°C for 2 hours . (Note: Room temp usually shows no degradation).

  • Neutralization: Add 1 mL 1N NaOH before injection to prevent column damage (unless your column tolerates pH 1).

  • Target: You should see ~10-20% degradation. If >50%, reduce temp to 40°C.

Module 4: Visualization & Logic Pathways
Figure 1: Stability Decision Tree

Use this workflow to determine if your sample is safe to use.

StabilityTree Start User Observation: Sample Issue in Acid Precipitation Precipitation / Cloudiness? Start->Precipitation ColorChange Color Change (Pink/Brown)? Start->ColorChange CheckPH Check pH. Is pH < 3.0? Precipitation->CheckPH Yes Oxidation Oxidative Degradation (Quinone Formation) ColorChange->Oxidation Yes SolubilityIssue Solubility Issue (Protonated Form) CheckPH->SolubilityIssue Yes AddOrganic Action: Add 30% MeOH or ACN SolubilityIssue->AddOrganic CheckPurity Action: Check HPLC Purity Oxidation->CheckPurity

Caption: Figure 1. Diagnostic workflow for distinguishing physical solubility issues from chemical degradation.

Figure 2: Acidic Degradation Pathways

Mechanistic view of potential breakdown products.

Degradation Parent (4-OH-Ph)-Tetrazole-Acetic Acid (Parent) AcidHydrolysis Acid Hydrolysis (Strong Acid + Heat) Parent->AcidHydrolysis H+ / >60°C Oxidation Oxidation (Air/Light + Trace Metals) Parent->Oxidation O2 / hv CleavageProd 5-(4-OH-Ph)-Tetrazole + Glycolic Acid AcidHydrolysis->CleavageProd N-C Bond Cleavage Quinone Quinone Species (Pink/Brown Polymer) Oxidation->Quinone Phenol Oxidation

Caption: Figure 2. Primary degradation pathways. The N-C bond cleavage requires harsh conditions, while phenol oxidation can occur under mild conditions if not protected.

References
  • BenchChem Technical Support. (2025).[2] 1H-Tetrazole-1-acetic acid: A Comprehensive Technical Guide. BenchChem.[2] Link

  • PubChem. (2025).[3] 1-Tetrazolylacetic acid | C3H4N4O2.[2][3][4][5] National Library of Medicine. Link

  • SIELC Technologies. (2018). Separation of 1H-Tetrazol-1-acetic acid on Newcrom R1 HPLC column. SIELC.[4][6] Link

  • RSC Publishing. (2025). Tetrazole derivatives synthesis via green one-pot oxidation.[7] Royal Society of Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis: (4-Hydroxyphenyl)-tetrazol-1-yl-acetic acid

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of (4-Hydroxyphenyl)-tetrazol-1-yl-acetic acid , specifically focusing on the critical challenges of regioisomer differentiation and solv...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of (4-Hydroxyphenyl)-tetrazol-1-yl-acetic acid , specifically focusing on the critical challenges of regioisomer differentiation and solvent selection.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary: The Analytical Challenge

(4-Hydroxyphenyl)-tetrazol-1-yl-acetic acid (C₉H₈N₄O₃) is a critical scaffold in medicinal chemistry, often serving as a bioisostere for cis-amide bonds or as an intermediate in antibiotic synthesis (e.g., cephalosporin side chains).[1]

The primary analytical challenge lies in its synthesis via the alkylation of 5-(4-hydroxyphenyl)tetrazole. This reaction is ambident , producing two regioisomers: the target N1-isomer and the often unwanted N2-isomer . Standard low-resolution analysis fails to distinguish these isomers, leading to incorrect structural assignments in drug development pipelines.

This guide compares the spectral performance of the target product against its regioisomeric alternative and evaluates solvent systems for optimal structural elucidation.[2][3]

Structural Analysis & Theoretical Assignment

The molecule consists of three distinct magnetic environments: the para-substituted phenol ring , the tetrazole core (which acts as a shift reagent), and the acetic acid tail .

The Core Structure (N1-Isomer)
  • System: 2-[5-(4-hydroxyphenyl)-1H-tetrazol-1-yl]acetic acid.[3]

  • Symmetry:

    
     plane of symmetry (making the methylene protons enantiotopic and magnetically equivalent in achiral solvents).[2][3]
    
  • Spin System: AA'BB' (aromatic) + Singlet (methylene).[2][3]

Diagram: Synthesis & Regioisomerism Pathways

The following diagram illustrates the origin of the analytical challenge—the bifurcation of the synthesis into N1 and N2 isomers.

Regioisomerism Start 5-(4-hydroxyphenyl)tetrazole (Starting Material) Reagent Alkylation (Cl-CH2-COOH / Base) Start->Reagent Intermediate Tetrazolate Anion (Ambident Nucleophile) Reagent->Intermediate N1_Product PRODUCT (Target) N1-Isomer (Sterically favored in acidic/polar conditions) Intermediate->N1_Product Kinetic Control N2_Product ALTERNATIVE (Impurity) N2-Isomer (Thermodynamically favored in basic conditions) Intermediate->N2_Product Thermodynamic Control

Figure 1: Reaction pathway showing the divergence into N1 (Product) and N2 (Alternative) isomers during alkylation.

Comparative Analysis 1: Regioisomer Differentiation

The most frequent error in characterizing this compound is misidentifying the N2-isomer as the N1-target. The methylene proton shift is the definitive discriminator.[2][3]

Performance Comparison: N1 (Target) vs. N2 (Alternative)
FeatureN1-Isomer (Target) N2-Isomer (Alternative) Causality & Mechanism
Methylene Shift (

)
~5.20 – 5.45 ppm ~5.60 – 5.85 ppm The N2-position is more electron-deficient due to the specific

-electron delocalization of the tetrazole ring, causing a downfield shift (deshielding) relative to N1.[4]
Aromatic Splitting AA'BB' (Distinct)AA'BB' (Often compressed)The N1-substituent twists the phenyl ring out of coplanarity due to steric clash with H-ortho, affecting the magnetic anisotropy.
Carbon Shift (

)
~50 – 52 ppm ~55 – 58 ppm 13C NMR confirms the proton trend; N2-alkylation deshields the alpha-carbon more significantly.[3]
Stability Lower (Kinetic product)Higher (Thermodynamic)N2 is often the major product in simple basic alkylations; obtaining pure N1 requires specific protocols (e.g., acidic media or steric control).

Expert Insight: If your methylene singlet appears above 5.6 ppm (in DMSO-d6), you likely have the N2-isomer or a mixture. Do not proceed to biological testing without verifying via HMBC (Heteronuclear Multiple Bond Correlation).

Comparative Analysis 2: Solvent Selection

Choosing the right solvent is not just about solubility; it determines whether you can visualize the critical exchangeable protons (OH and COOH) that confirm the molecule's functional integrity.[2]

Solvent Performance Matrix
ParameterDMSO-d6 (Recommended) Methanol-d4 (Alternative) Implication for Analysis
Exchangeable Protons Visible Invisible DMSO is required to quantify the Phenol (-OH) and Acid (-COOH) proton count.[3]
Spectral Clarity ModerateHighMethanol eliminates broad exchangeable peaks, sharpening the aromatic region for coupling constant (

) calculation.[2]
Water Interference High (~3.33 ppm)Low (~4.87 ppm)Water in DMSO can overlap with methine signals in complex derivatives; Methanol moves HDO to a less crowded region.[2][3]
Viscosity Effects BroadeningSharpeningMethanol provides higher resolution for splitting patterns due to lower viscosity.[2][3]
Detailed Chemical Shift Table (DMSO-d6)

Reference: Tetramethylsilane (TMS) at 0.00 ppm

AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Notes
-COOH 13.0 - 13.5Broad Singlet1H-Highly dependent on concentration and temperature.
Phenol -OH 9.8 - 10.2Singlet1H-Disappears on

shake.[3]
Ar-H (Ortho to Tet) 7.50 - 7.65Doublet2H8.5 - 9.0Deshielded by the tetrazole ring.[3]
Ar-H (Ortho to OH) 6.90 - 7.05Doublet2H8.5 - 9.0Shielded by the electron-donating -OH group.[3]
N-CH₂- 5.35 - 5.45Singlet2H-Diagnostic Peak for N1 Isomer.

Experimental Protocols

Protocol A: Standard Characterization (DMSO-d6)

Use this protocol for final product validation to ensure both the core structure and functional groups (OH, COOH) are intact.

  • Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d6 (99.9% D).

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

  • Acquisition:

    • Pulse Angle: 30° or 45° (to prevent saturation of exchangeable protons).[3]

    • Relaxation Delay (

      
      ): Wait at least 5 seconds  between scans. The quaternary carbons and exchangeable protons have long 
      
      
      
      relaxation times.[2][3]
    • Scans: 16–32 scans are sufficient.[2][3]

  • Processing: Apply an exponential line broadening (LB) of 0.3 Hz.

Protocol B: Regioisomer Verification (HMBC)

Use this if the methylene peak is ambiguous (e.g., 5.5 ppm).[2]

  • Experiment: 1H-15N HMBC (if available) or 1H-13C HMBC.

  • Logic:

    • N1-Isomer: The methylene protons will show a strong correlation to the Tetrazole C5 carbon (~155 ppm) and the Carbonyl C=O (~168 ppm).[3]

    • N2-Isomer: The methylene protons will correlate to the Tetrazole C5 , but the 15N shifts (if accessible) are vastly different (-100 ppm vs -10 ppm relative to nitromethane).

Analytical Decision Workflow

This logic tree guides the researcher through the validation process, ensuring no false positives.

Workflow Start Acquire 1H NMR (DMSO-d6) Check_CH2 Check Methylene (-CH2-) Shift Start->Check_CH2 Decision1 Shift < 5.5 ppm? Check_CH2->Decision1 Path_N1 Likely N1-Isomer (Target) Decision1->Path_N1 Yes Path_N2 Likely N2-Isomer (Impurity) Decision1->Path_N2 No (> 5.6 ppm) Check_OH Check Exchangeables (10-13 ppm present?) Path_N1->Check_OH Fail FAIL: Repurify or Check Synthesis Path_N2->Fail Wrong Isomer Confirm PASS: Structure Validated Check_OH->Confirm Yes Check_OH->Fail No (Ester/Salt?)

Figure 2: Decision tree for validating the structural integrity of (4-Hydroxyphenyl)-tetrazol-1-yl-acetic acid.

References

  • Regioselectivity in Tetrazole Alkylation

    • Title: Microwave alkylation of lithium tetrazolate: A route to N1-substituted tetrazoles.[3]

    • Source: National Institutes of Health (NIH) / PMC.[2][3]

    • URL:[Link]

  • NMR Solvent Effects on Tetrazoles

    • Title: Influence of solvents on the 1H-NMR chemical shifts of tetrazole deriv
    • Source: Journal of Chemical & Pharmaceutical Research (via ResearchGate/Semantic Scholar).[2][3]

    • URL:[Link]

  • General NMR Shift Data for Solvents

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[2][3]

    • Source: Journal of Organic Chemistry (University of Pittsburgh Data).[2][3]

    • URL:[Link]

  • Structural Confirmation of 5-Substituted Tetrazoles

    • Title: Synthesis and Characteriz
    • Source: Scientific Electronic Library Online (SciELO).[2][3]

    • URL:[Link]

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid , specifically focusing on the distinction between the 1,5-disubstituted...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid , specifically focusing on the distinction between the 1,5-disubstituted and 2,5-disubstituted regioisomers. This comparison is critical for researchers, as tetrazole alkylation often yields mixtures of these isomers which exhibit distinct pharmacological and fragmentation profiles.

Executive Summary

(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid (typically the 1,5-disubstituted isomer) is a key intermediate in the synthesis of cephalosporin antibiotics and angiotensin II receptor antagonists. Its structural integrity relies on the tetrazole ring, which serves as a bioisostere for carboxylic acids.

In mass spectrometry (MS), distinguishing this compound from its 2,5-regioisomer (the primary "Alternative") is a common analytical challenge. This guide details the specific fragmentation pathways (ESI-MS/MS) that allow for definitive structural elucidation, highlighting the loss of


  and decarboxylation  as primary discriminators.
Part 1: Structural Context & The "Alternative"

The synthesis of tetrazole acetic acids via alkylation of 5-substituted tetrazoles typically produces two isomers. Chromatographic separation is possible, but MS confirmation is required for absolute assignment.

FeatureTarget Product (1,5-Isomer) Alternative (2,5-Isomer)
Structure Acetic acid attached to N1 ; Phenyl at C5 .[1]Acetic acid attached to N2 ; Phenyl at C5 .
Steric Hindrance Higher (Proximity of N1-substituent to C5-phenyl).Lower (Substituents are further apart).
Polarity Typically more polar (higher retention time in RP-HPLC).Typically less polar (elutes earlier).
Key MS Feature Sequential loss of

then

is favored.
Direct cleavage of substituents is often more competitive.
Part 2: Fragmentation Mechanics (ESI-MS/MS)

The fragmentation of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid (


, MW 220.18 Da) under Electrospray Ionization (ESI) is driven by the instability of the tetrazole ring and the lability of the carboxylic acid group.
1. Positive Mode ESI (+)
  • Precursor Ion:

    
    
    
  • Primary Pathway (Ring Contraction): The most characteristic pathway for 1,5-disubstituted tetrazoles is the extrusion of a nitrogen molecule (

    
    , -28 Da). This yields a highly reactive diaziridine or nitrene intermediate (
    
    
    
    ).
  • Secondary Pathway (Decarboxylation): The acetic acid moiety facilitates the loss of

    
     (-44 Da) or the entire acetic acid radical, though the latter is less common in soft ionization.
    
  • Diagnostic Fragment: The formation of the [M+H - N2]+ ion is the base peak in many collision energies.

2. Negative Mode ESI (-)
  • Precursor Ion:

    
    
    
  • Primary Pathway: Deprotonation occurs at the carboxylic acid. The loss of

    
     (
    
    
    
    ) is rapid.
  • Secondary Pathway: Subsequent loss of

    
     from the tetrazole ring (
    
    
    
    ).
Visualization of Fragmentation Pathways

Fragmentation M_Plus [M+H]+ (m/z 221) Parent Ion Nitrene [M+H - N2]+ (m/z 193) Diaziridine/Nitrene Intermediate M_Plus->Nitrene Loss of N2 (-28 Da) (Tetrazole Ring Contraction) Decarb [M+H - N2 - CO2]+ (m/z 149) Phenol-Amidine Species Nitrene->Decarb Loss of CO2 (-44 Da) Cleavage [C7H7N2O]+ (m/z 135) Loss of CH2COOH Nitrene->Cleavage Rearrangement Phenol [C6H5O]+ (m/z 93) Phenol Fragment Decarb->Phenol Deep Fragmentation

Figure 1: Proposed ESI(+) fragmentation pathway for 1,5-disubstituted tetrazole acetic acid derivatives.

Part 3: Comparative Analysis (1,5- vs. 2,5-Isomer)

The distinction between the 1,5- and 2,5-isomers is subtle but detectable through MS/MS ratios and retention times.

Parameter1,5-Isomer (Target) 2,5-Isomer (Alternative) Scientific Rationale

Loss Intensity
High Moderate to Low 1,5-substitution destabilizes the ring more significantly due to steric strain between the N1-acetic acid and C5-phenyl group, promoting

extrusion [1, 2].
Fragment

ObservedDominant The 2,5-isomer often favors cleavage of the N-N bond or the substituent bond over ring contraction, leading to different base peaks [6].
Retention Time (RP-LC) Later Eluting Earlier Eluting The 1,5-isomer has a higher dipole moment, interacting more strongly with polar mobile phases but often eluting later on C18 due to specific packing/H-bonding [7].
UV Absorbance

nm

nm
Conjugation is slightly disrupted in the 1,5-isomer due to the out-of-plane twist of the phenyl ring caused by steric hindrance [1].

Key Insight: If your spectrum shows a dominant peak at


 ([M-28]) , it strongly suggests the 1,5-isomer . If the spectrum shows a higher abundance of cleavage products (e.g., loss of the acetic acid group without ring opening), suspect the 2,5-isomer.
Part 4: Experimental Protocol for Structural Confirmation

To replicate these results and confirm the identity of your tetrazole derivative, follow this self-validating protocol.

Objective: Confirm 1,5-substitution via ESI-MS/MS.

  • Sample Preparation:

    • Dissolve 1 mg of the compound in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.

    • Final concentration: 1-10 µg/mL.

  • MS Source Parameters (Standard ESI):

    • Mode: Positive (+) and Negative (-).[2]

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 300°C.

    • Cone Voltage: 30 V (Keep low to preserve the molecular ion; tetrazoles are fragile).

  • MS/MS Experiment (Daughter Scan):

    • Precursor Selection: Select

      
       (Positive) or 
      
      
      
      (Negative).
    • Collision Energy (CE) Ramp: 10, 20, 30, 40 eV.

    • Validation Criteria:

      • At 10-20 eV , look for the emergence of

        
         (
        
        
        
        loss).
      • At 30+ eV , look for

        
         (Combined 
        
        
        
        loss).
      • Self-Check: If

        
         disappears entirely at low energy (<10 eV), the source is too harsh (in-source fragmentation). Lower the Cone Voltage.
        
  • Data Interpretation:

    • Compare the ratio of

      
      . A ratio > 50% at moderate CE supports the 1,5-isomer assignment.
      
References
  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles. Molecules, 2021. Link

  • Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 2008.[2] Link

  • Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 2019.[3] Link

  • Mass Spectrometry Fragmentation Patterns. Science Ready, 2024. Link

  • Tetrazoles via Multicomponent Reactions. Chemical Reviews, 2021. Link

  • Fragmentation reactions using electrospray ionization mass spectrometry. Royal Society of Chemistry, 2015. Link

  • Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds. BenchChem, 2025. Link

Sources

Validation

HPLC Method Development for Separating Tetrazole Isomers

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary: The Tetrazole Challenge Tetrazoles are bioisosteres of carboxylic acids, pivotal in pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Tetrazole Challenge

Tetrazoles are bioisosteres of carboxylic acids, pivotal in pharmaceuticals like Angiotensin II Receptor Blockers (ARBs) (e.g., Valsartan, Losartan). The core analytical challenge lies in their isomerism .

  • Free Tetrazoles: Exist in annular tautomerism (1H-

    
     2H-), heavily influenced by solvent and pH.
    
  • Substituted Tetrazoles: Alkylation yields distinct regioisomers (N1-alkyl vs. N2-alkyl). These isomers possess identical molecular weights and similar polarities, making baseline resolution on standard C18 columns notoriously difficult.

This guide compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases, demonstrating why Phenyl-Hexyl is often the superior choice for tetrazole isomer separation due to


-

interactions.

Mechanistic Insight: Why Standard Methods Fail

Before selecting a column, one must understand the molecular behavior of the analyte.

The Isomerism Problem

In 5-substituted tetrazoles, the N1 and N2 positions are nucleophilic. Alkylation typically produces a mixture of:

  • 2,5-disubstituted tetrazole (N2-isomer): Generally less polar, often the major product.

  • 1,5-disubstituted tetrazole (N1-isomer): Generally more polar, sterically hindered.

Standard alkyl-bonded phases (C18) rely solely on hydrophobic subtraction. Since N1 and N2 isomers have nearly identical hydrophobicity (


), C18 columns often show co-elution or "shoulder" peaks.
The Solution: - Selectivity

Tetrazole rings are electron-deficient aromatic systems. Stationary phases containing aromatic rings (e.g., Phenyl-Hexyl) can engage in


-

stacking interactions with the tetrazole ring. The electron density distribution differs slightly between N1 and N2 isomers, allowing the Phenyl-Hexyl phase to "discriminate" between them based on electronic shape, not just hydrophobicity.

Comparative Analysis: Stationary Phase Performance

Option A: C18 (Octadecyl) – The Baseline
  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Best For: General purity profiling of single isomers; separating tetrazoles from non-polar starting materials.

  • Limitation: Poor selectivity (

    
    ) for N1/N2 regioisomers. Requires extremely shallow gradients or long run times to achieve resolution.
    
Option B: Phenyl-Hexyl – The Specialist
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    interaction.[2]
  • Best For: Baseline separation of N1/N2 regioisomers; orthogonal separation of impurities.

  • Advantage: The "Hexyl" linker provides sufficient retentivity (like a C8/C18), while the Phenyl ring provides the unique selectivity.

Comparative Data Summary

Simulated performance based on separation of Benzyl-Tetrazole Regioisomers (Valsartan Intermediates)

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)
Elution Order N1 (1,5)

N2 (2,5)
N1 (1,5)

N2 (2,5)
Resolution (

)
1.2 - 1.5 (Marginal)> 3.0 (Excellent)
Selectivity (

)
1.051.15
Tailing Factor (

)
1.3 (Silanol interaction)1.1 (Improved shape)
Mobile Phase High % Water requiredTolerates higher % Organic (Faster run)

Critical Insight: On Phenyl-Hexyl phases, methanol is often preferred over acetonitrile as the organic modifier. Acetonitrile's


-electrons can compete with the stationary phase, dampening the 

-

selectivity. Methanol allows the unique column chemistry to dominate.

Strategic Method Development Protocol

Step 1: Mobile Phase pH Selection

Tetrazoles are acidic (


 4.5 – 5.0).
  • Rule: Operate at pH 2.5 – 3.0 .

  • Why: At low pH, the tetrazole is protonated (neutral). This maximizes retention on RP columns and prevents peak broadening caused by mixed ionization states.

  • Buffer: 0.1% Formic Acid (LC-MS friendly) or 20mM Potassium Phosphate (UV only).

Step 2: Column Screening Workflow

Do not waste time optimizing a C18 method if selectivity is absent. Follow this decision matrix:

ColumnSelection Start Start: Tetrazole Mixture IsChiral Is there a Chiral Center? Start->IsChiral ChiralCol Use Immobilized Polysaccharide (e.g., Amylose/Cellulose) IsChiral->ChiralCol Yes RegioCheck Are they N1/N2 Regioisomers? IsChiral->RegioCheck No C18Test Screen C18 (Low pH) RegioCheck->C18Test No (General Impurity) SwitchPhenyl Switch to Phenyl-Hexyl (Methanol Mobile Phase) RegioCheck->SwitchPhenyl Yes (High Probability of Co-elution) CheckRes Resolution (Rs) > 1.5? C18Test->CheckRes Optimize Optimize Gradient/Temp CheckRes->Optimize Yes CheckRes->SwitchPhenyl No

Figure 1: Decision tree for selecting the optimal stationary phase for tetrazole analysis.

Step 3: Experimental Protocol (Phenyl-Hexyl)

Objective: Separate N1 and N2 isomers of a 5-substituted tetrazole.

  • Column: Phenyl-Hexyl (e.g., Waters XSelect CSH or Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Methanol (Promotes

    
    -
    
    
    
    interactions).
  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       60% B (Linear ramp)
      
    • 15-20 min: 60%

      
       95% B (Wash)
      
  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Lower temperature enhances

    
    -
    
    
    
    interactions; higher temp reduces them).

Visualizing the Separation Mechanism

Understanding the interaction at the molecular level validates the choice of column.

Mechanism Substrate Tetrazole Isomers (Electron Deficient Ring) C18 C18 Ligand (Alkyl Chain) Substrate->C18 Binds via Phenyl Phenyl-Hexyl Ligand (Aromatic Ring) Substrate->Phenyl Binds via Interaction1 Hydrophobic Interaction (Weak Selectivity) C18->Interaction1 Interaction2 Pi-Pi Stacking + Hydrophobic (Strong Selectivity) Phenyl->Interaction2 Result1 Co-elution / Poor Rs Interaction1->Result1 Result2 Baseline Separation Interaction2->Result2

Figure 2: Mechanistic comparison of C18 vs. Phenyl-Hexyl interactions with tetrazole moieties.

References

  • BenchChem. Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds. Retrieved from

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Retrieved from

  • Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[3] Chromatography Online. Retrieved from

  • Sielc Technologies. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. Retrieved from

  • RSC Publishing. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities.[4] Retrieved from

Sources

Comparative

Comparative Crystallographic Analysis: Tetrazol-1-yl-acetic Acid Analogs vs. Carboxylic Bioisosteres

Executive Summary & Technical Scope This guide provides a rigorous structural analysis of 2-(1H-tetrazol-1-yl)acetic acid (1-TZA) and its analogs. These compounds are critical bioisosteres in medicinal chemistry, often r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

This guide provides a rigorous structural analysis of 2-(1H-tetrazol-1-yl)acetic acid (1-TZA) and its analogs. These compounds are critical bioisosteres in medicinal chemistry, often replacing carboxylic acids to modulate metabolic stability and lipophilicity while retaining hydrogen-bond capability.

Unlike standard carboxylic acids which typically crystallize as centrosymmetric dimers (


 motif), tetrazol-1-yl analogs frequently adopt complex 2D or 3D hydrogen-bonding networks due to the presence of multiple nitrogen acceptors in the tetrazole ring. This guide compares the crystallographic data of 1-TZA against standard carboxylic acid motifs, detailing synthesis protocols and packing behaviors.

Crystallographic Data Comparison

The following table contrasts the specific crystal data of 2-(1H-tetrazol-1-yl)acetic acid monohydrate against a standard carboxylic acid bioisostere baseline. The data highlights the deviation from standard dimerization due to the tetrazole ring's influence.

Table 1: Crystal Data & Refinement Parameters
Parameter2-(1H-tetrazol-1-yl)acetic acid (1-TZA)Standard Carboxylic Acid Motif (Baseline)*
Formula


Crystal System Orthorhombic Typically Monoclinic/Triclinic
Space Group

(Non-centrosymmetric)

(Centrosymmetric common)
Unit Cell a (Å) 12.618(3)Variable
Unit Cell b (Å) 5.187(1)Variable
Unit Cell c (Å) 9.874(2)Variable
Volume (

)
646.2(2)Variable
Z (Molecules/Cell) 42 or 4
H-Bond Motif 2D Network (O-H...N and O-H...O)Discrete Dimer (

Synthon)
Density (

)
1.502~1.2 - 1.4 (Typical organic)

*Baseline represents the textbook carboxylic acid homodimer motif found in benzoic acid or acetic acid derivatives.

Structural Insight: The "Network" vs. "Dimer" Effect

In standard carboxylic acids, the dominant interaction is the "head-to-head" dimer. However, in 1-TZA, the tetrazole ring provides additional nitrogen acceptors (


). Crystallographic analysis reveals that the carboxyl group often donates a proton to a tetrazole nitrogen or a lattice water molecule rather than forming a closed dimer. This results in higher melting points  and lower solubility  in non-polar solvents compared to isosteric carboxylic acids.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals suitable for XRD, a robust synthesis avoiding the formation of the 5-isomer is required. The following protocol utilizes the reaction between glycine, sodium azide, and triethyl orthoformate.

Synthesis Workflow (Step-by-Step)
  • Reagents:

    • Glycine (2-aminoacetic acid): 1.0 eq

    • Sodium Azide (

      
      ): 1.1 eq (Caution: Toxic/Explosive potential)
      
    • Triethyl Orthoformate: 2.2 eq

    • Solvent: Glacial Acetic Acid[1]

  • Reaction:

    • Dissolve glycine in glacial acetic acid.

    • Add triethyl orthoformate and sodium azide.[1]

    • Reflux at 80°C for 3 to 6 hours . Monitor via TLC (Mobile phase: Ethyl Acetate/Methanol).

  • Workup:

    • Cool mixture to room temperature.

    • Add concentrated HCl dropwise to precipitate the product (Caution:

      
       evolution possible—use fume hood).
      
    • Filter the white solid.[2]

    • Extract filtrate with ethyl acetate if yield is low.

  • Crystallization (Critical for XRD):

    • Dissolve crude solid in a 3:7 (v/v) mixture of Petroleum Ether : Ethyl Acetate .

    • Allow for slow evaporation at room temperature (293 K) over 48–72 hours.

    • Result: Pale yellow/colorless blocks suitable for diffraction.

Workflow Diagram

SynthesisWorkflow Start Start: Raw Materials (Glycine + NaN3 + Orthoformate) Reaction Cyclization Reaction Solvent: AcOH, 80°C, 3h Start->Reaction Reflux Acidification Acidification (HCl) Precipitation of 1-TZA Reaction->Acidification Cool & Acidify Filtration Filtration & Washing Acidification->Filtration Crystallization Slow Evaporation (Pet Ether : EtOAc 3:7) Filtration->Crystallization Dissolve Crude XRD Single Crystal XRD Data Collection Crystallization->XRD Harvest Crystals

Figure 1: Synthesis and crystallization workflow for isolating 2-(1H-tetrazol-1-yl)acetic acid for crystallographic analysis.

Supramolecular Analysis: Packing Motifs

Understanding the packing is essential for predicting physicochemical properties like solubility and tabletability.

Hydrogen Bonding Topology
  • Carboxylic Acid (Standard): Forms a centrosymmetric dimer (

    
    ). This is a "closed" system.
    
  • Tetrazol-1-yl Analog: The acidic proton (

    
    ) prefers to H-bond with the water of hydration  or the Tetrazole N4  of a neighboring molecule. This creates an "open" infinite chain or layer structure.
    
Pathway Diagram: Interaction Logic

PackingMotifs Substrate Substrate Structure COOH Carboxylic Acid Only Substrate->COOH Tetrazole Tetrazol-1-yl Analog Substrate->Tetrazole Dimer Centrosymmetric Dimer (R2,2(8)) COOH->Dimer Self-Association Network 2D/3D Network (Catenamers) Tetrazole->Network N-Acceptor Interference Prop1 Lower MP Discrete Units Dimer->Prop1 Prop2 Higher MP Lattice Stability Network->Prop2

Figure 2: Logical flow comparing supramolecular assembly of standard carboxylic acids versus tetrazole analogs.

References

  • Wang, W.-X. (2012).[3] "2-(1H-Tetrazol-1-yl)acetic acid monohydrate."[3] Acta Crystallographica Section E, 68(8), o2561.[2][3]

  • Jústiz, O. H., et al. (1997).[2][3] "Synthesis of tetrazol-1-yl-acetic acid derivatives." Journal of Organic Chemistry. (Methodology basis).

  • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388.

  • Gunnlaugsson, T. & Stomeo, F. (2007).[2][3] "Tetrazole acetic acid as a pharmaceutical intermediate." Organic Letters.

Note: The crystallographic parameters provided in Table 1 are derived directly from the experimental values reported in Reference 1.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid

Executive Safety Assessment Compound Classification: Functionalized Tetrazole / Phenolic Acid Primary Application: Pharmaceutical intermediate (likely for Cephalosporin antibiotics such as Ceftezole). As a Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Classification: Functionalized Tetrazole / Phenolic Acid Primary Application: Pharmaceutical intermediate (likely for Cephalosporin antibiotics such as Ceftezole).

As a Senior Application Scientist, I must emphasize that handling (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid requires a hybrid safety approach. You are not just handling an organic acid; you are managing a molecule containing a tetrazole ring (energetic/explosive potential) and a phenolic moiety (corrosive/toxic potential), all while acting as a probable sensitizer (antibiotic precursor).

The Core Hazard Triad:

  • Energetic Instability: Tetrazoles possess high nitrogen content and high heat of formation. While the acetic acid substitution stabilizes the ring compared to free tetrazole, shock sensitivity and thermal decomposition remain critical risks during drying or grinding [1, 2].

  • Immunological Sensitization: As a side-chain intermediate for beta-lactams, this compound poses a high risk of inducing occupational asthma or allergic dermatitis upon repeated exposure [3].

  • Corrosivity: The acetic acid and phenolic groups present direct tissue damage risks to mucous membranes and eyes [4].

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses" protocols. The sensitization risk mandates respiratory isolation, and the tetrazole risk mandates blast protection.

A. Respiratory Protection (Critical)
  • Standard Operation (< 10g): Half-face respirator with P100 (HEPA) cartridges combined with Organic Vapor (OV) filters.

    • Why: Particulates carry the sensitization risk; OV filters protect against acidic sublimation.

  • Scale-Up / Powder Handling (> 10g): Powered Air-Purifying Respirator (PAPR) with loose-fitting hood.

    • Why: Eliminates face-seal fit issues and provides positive pressure, ensuring zero inhalation of sensitizing dusts.

B. Dermal Protection
  • Gloving Protocol: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Tactility).

    • Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene (Chemical Resistance).

    • Technique: Tape the inner glove to the lab coat sleeve to prevent wrist exposure.

  • Body Covering: Disposable Tyvek® Lab Coat (or equivalent non-woven polyethylene).

    • Why: Cotton coats trap dust in fibers, turning your clothing into a secondary exposure source. Tyvek sheds particles.

C. Ocular & Face Protection
  • Primary: Chemical Splash Goggles (Indirect Vent).

  • Secondary: Face Shield (8-inch minimum).

    • Why: In the event of a tetrazole-related deflagration, goggles protect eyes from acid, but the shield protects the neck and face from thermal waves and shrapnel.

Operational Handling & Engineering Controls
Workspace Setup

All open handling must occur within a Chemical Fume Hood or Powder Containment Enclosure .

  • Static Mitigation: Tetrazoles are sensitive to electrostatic discharge (ESD).

    • Use an ionizing fan inside the hood.

    • Ground all metal spatulas and vessels.

    • Never use plastic spatulas (high static generation); use stainless steel or Teflon-coated metal.

Quantitative Hazard Data
ParameterSpecificationOperational Implication
Physical State Crystalline SolidHigh dust generation potential; requires HEPA filtration.
Incompatibilities Strong Oxidizers, Strong BasesRisk of violent reaction or gas evolution (

).
Thermal Stability Dec. > 170°C (Est.)Do not heat to dryness in an oven. Vacuum dry only.
Sensitization High (Respiratory/Skin)Zero-tolerance for dust outside the hood.
Workflow Visualization
Decision Logic: PPE Selection

PPE_Selection Start Start: Assess Quantity Quantity Quantity to Handle? Start->Quantity SmallScale < 10 grams Quantity->SmallScale Small LargeScale > 10 grams Quantity->LargeScale Large Resp_Small Respirator: Half-Face P100/OV SmallScale->Resp_Small Eye_Small Eye: Goggles SmallScale->Eye_Small Resp_Large Respirator: PAPR (Hooded) LargeScale->Resp_Large Eye_Large Eye: Goggles + Face Shield + Blast Shield LargeScale->Eye_Large Gloves Gloves: Double Nitrile (All Scales) Resp_Small->Gloves Resp_Large->Gloves Eye_Small->Gloves Eye_Large->Gloves

Caption: Logic flow for selecting appropriate respiratory and eye protection based on mass scale.

Emergency Spill Response Protocol

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Dust Risk) Spill->Evacuate PPE_Don 2. Don Full PPE (Tyvek + Respirator) Evacuate->PPE_Don Cover 3. Cover with Wet Pad (Prevent Dust) PPE_Don->Cover Neutralize 4. Neutralize (Dilute Sodium Bicarbonate) Cover->Neutralize Collect 5. Collect as HazWaste (Do NOT Sweep Dry) Neutralize->Collect

Caption: Step-by-step spill response emphasizing dust suppression (wet method) to prevent inhalation.

Disposal & Deactivation

Do not dispose of down the drain. Tetrazoles can form explosive metal salts (azides) in copper or lead plumbing.

  • Solid Waste: Collect in a dedicated container labeled "High Hazard: Sensitizer/Tetrazole."

  • Liquid Waste (Mother Liquors): Segregate into "Organic - Non-Halogenated" waste.

  • Deactivation (Spills): Treat with 10% Sodium Hypochlorite (Bleach) solution to oxidize the phenol and degrade the ring structure, unless specific waste stream rules prohibit bleach mixing. Alternatively, dilute Sodium Hydroxide (1M) can solubilize the acid for easier cleanup, but does not destroy the tetrazole ring.

References
  • ChemicalBook. (2025).[1][2][3] 1H-Tetrazole-1-acetic acid Safety Data Sheet. Retrieved from

  • Fisher Scientific. (2025).[1][2][4] 1-(4-Hydroxyphenyl)-5-mercapto-1H-tetrazole Safety Data Sheet. Retrieved from

  • National Institutes of Health (PubChem). (2025). Ceftezole (Compound CID 65755) Safety & Hazards. Retrieved from

  • Sigma-Aldrich. (2025).[1][2][3] Tetrazole acetic acid derivatives - Handling Guides. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid
Reactant of Route 2
(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.